Antioxidant 1024
Descripción
The exact mass of the compound 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PA; PC. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O4/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)13-15-27(37)35-36-28(38)16-14-22-19-25(33(7,8)9)30(40)26(20-22)34(10,11)12/h17-20,39-40H,13-16H2,1-12H3,(H,35,37)(H,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCILJBJJZALOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027979 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32687-78-8 | |
| Record name | N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl)propionyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32687-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032687788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMOYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4267VWT5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Defense Mechanism of Antioxidant 1024: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine, is a high-performance, non-staining antioxidant renowned for its dual-functionality as both a primary antioxidant and a metal deactivator. This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways. Its principal applications include the stabilization of polymers such as polyethylene and polypropylene, particularly in environments where they are in contact with catalytic metals like copper, for instance, in wire and cable insulation.[1][2][3]
Core Mechanism of Action: A Two-Pronged Approach
This compound's efficacy stems from its unique molecular structure, which combines two critical functional moieties: hindered phenolic groups and a hydrazine bridge. This architecture enables a synergistic, two-pronged defense against polymer degradation.
Primary Antioxidant Action: Free Radical Scavenging
As a primary antioxidant, this compound functions as a potent free radical scavenger.[3][4] The sterically hindered phenolic groups within its structure are crucial to this activity. During the auto-oxidation of polymers, highly reactive peroxyl radicals (ROO•) are formed, which propagate a damaging chain reaction. The phenolic hydroxyl group (-OH) of this compound readily donates a hydrogen atom to these peroxyl radicals, neutralizing them and forming a stable, non-radical hydroperoxide (ROOH) and a resonance-stabilized phenoxyl radical.[5] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, preventing it from initiating new oxidation chains and ensuring its stability.
The overall free radical scavenging process can be visualized as follows:
Metal Deactivation: Chelation of Catalytic Ions
Transition metal ions, particularly copper, are known to significantly accelerate the oxidative degradation of polymers.[1][6][7] Copper ions can participate in redox cycles that decompose hydroperoxides into highly reactive radicals, thereby initiating and propagating the oxidative chain reaction.
This compound's second line of defense is its ability to act as a metal deactivator. The central hydrazine (-NH-NH-) group in its structure functions as a powerful chelating agent.[6][8] It effectively binds to and sequesters metal ions like copper (Cu²⁺), forming a stable, inactive complex. This chelation process prevents the metal ions from participating in the catalytic decomposition of hydroperoxides, thus halting a major pathway of polymer degradation. The coordination of the hydrazine moiety to the copper ion is a key aspect of this deactivation mechanism.
The chelation process can be represented as follows:
Quantitative Performance Data
The effectiveness of this compound can be quantified through various analytical techniques. Oxidation Induction Time (OIT) is a key parameter used to assess the thermal oxidative stability of a polymer. The following table summarizes comparative OIT data for High-Density Polyethylene (HDPE) stabilized with different antioxidants.
| Antioxidant | Concentration (wt%) | OIT (minutes) at 200°C |
| None (Pure HDPE) | 0 | < 5 |
| This compound | 0.1 | ~75 |
| Irganox 1010 | 0.1 | ~90 |
| Irganox 1330 | 0.1 | ~97 |
| Irganox 3114 | 0.1 | Not specified |
Data sourced from a comparative study on hindered phenolic antioxidants in HDPE.[2]
While Irganox 1010 and 1330 show higher initial OIT values in this specific short-term test, it's important to note that the long-term aging resistance of HDPE containing this compound was found to be superior to that with Irganox 1010, highlighting the importance of the metal deactivating function in long-term stability.[2]
Experimental Protocols
Oxidation Induction Time (OIT) Measurement
Objective: To determine the thermal oxidative stability of a polymer formulation containing this compound.
Apparatus: Differential Scanning Calorimeter (DSC)
Methodology:
-
A small sample (typically 5-10 mg) of the polymer formulation is weighed into an aluminum pan.
-
The sample is placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) to establish a non-oxidative atmosphere.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) at a controlled rate.
-
Once the isothermal temperature is reached and stabilized, the purge gas is switched from the inert gas to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time (OIT).[1][9][10]
The experimental workflow is illustrated below:
Metal Chelation Assessment (Conceptual)
Objective: To qualitatively assess the metal chelating ability of this compound.
Apparatus: UV-Vis Spectrophotometer
Methodology:
-
Prepare a solution of a copper salt (e.g., copper(II) sulfate) in a suitable solvent.
-
Record the UV-Vis spectrum of the copper salt solution.
-
Prepare a solution of this compound in the same solvent.
-
Add the this compound solution to the copper salt solution.
-
Record the UV-Vis spectrum of the resulting mixture at various time intervals.
-
A shift in the absorption maxima or a change in the absorbance intensity of the copper ion's characteristic peak indicates the formation of a complex, confirming the chelation of the copper ions by this compound.[8]
Further characterization of the complex can be performed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to analyze the changes in the oxidation state and chemical environment of the copper and nitrogen atoms.[6]
Conclusion
This compound provides a robust and multifaceted mechanism for the protection of polymers against oxidative degradation. Its dual functionality as a primary antioxidant and a metal deactivator makes it particularly effective in applications where polymers are exposed to both oxidative environments and the presence of catalytic metals. The synergistic action of its hindered phenolic and hydrazine moieties ensures comprehensive stabilization, leading to enhanced long-term performance and durability of the polymer material. This in-depth understanding of its mechanism of action is crucial for researchers and formulation scientists in the development of advanced and reliable materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. akrochem.com [akrochem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Reductive and Coordinative Effects of Hydrazine in Structural Transformations of Copper Hydroxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. abg-geosynthetics.com [abg-geosynthetics.com]
An In-Depth Technical Guide to Antioxidant 1024: A Hindered Phenolic Antioxidant for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine (CAS Number: 32687-78-8), is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its unique molecular structure provides a dual-functionality, acting as both a primary antioxidant and a metal deactivator.[2][3] This makes it a highly effective stabilizer for a wide range of polymeric materials, particularly in applications where exposure to heat, oxygen, and metal ions is a concern.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, performance data in various polymers, and detailed experimental protocols for its evaluation and synthesis.
Core Properties and Specifications
This compound is a white to slightly yellowish crystalline powder with a high melting point and low volatility, making it suitable for high-temperature processing of polymers.[4][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine | [5] |
| CAS Number | 32687-78-8 | [5] |
| Molecular Formula | C₃₄H₅₂N₂O₄ | [6] |
| Molecular Weight | 552.79 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Range | 221 - 232 °C | [5] |
| Flash Point | > 180 °C | [5] |
| Vapor Pressure (20°C) | 1 x 10⁻¹⁰ Pa | [5] |
| Specific Gravity (20°C) | 1.11 g/mL | [5] |
| Bulk Density | 320 - 380 g/L | [5] |
Solubility ( g/100g solution at 20°C): [5]
| Solvent | Solubility |
| Acetone | 4 |
| Chloroform | 0.4 |
| Methanol | 4 |
| n-Hexane | < 0.01 |
| Water | < 0.01 |
| Benzene | 0.1 |
Mechanism of Action
This compound's efficacy stems from its dual protective mechanisms: primary antioxidant activity and metal deactivation.
Primary Antioxidant Action (Radical Scavenging)
As a hindered phenolic antioxidant, this compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to reactive free radicals (R•, ROO•). This process neutralizes the free radicals, terminating the auto-oxidative degradation cycle of the polymer. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it less reactive and unable to propagate the oxidation chain reaction.
Metal Deactivation
Transition metal ions, such as copper, can act as catalysts in the oxidative degradation of polymers, significantly accelerating the decomposition process.[7] this compound possesses metal deactivating properties due to its hydrazide structure, which can chelate metal ions.[2][6] By forming a stable complex with the metal ion, this compound renders it catalytically inactive, thereby preventing it from participating in redox reactions that generate free radicals.[8] This is particularly crucial in applications where polymers are in direct contact with metals, such as in wire and cable insulation.[1][4]
Performance Data
The effectiveness of this compound in stabilizing polymers can be quantified through various analytical techniques, including Oxidative Induction Time (OIT), Melt Flow Rate (MFR), and color stability (Yellowness Index).
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidative degradation at a specific temperature in an oxygen atmosphere. A longer OIT indicates better thermal oxidative stability. Studies have shown that the addition of this compound significantly increases the OIT of various polymers.
Table 1: Effect of this compound on the Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) [1]
| Antioxidant (0.1 wt%) | OIT (minutes) at 200°C |
| None | < 1 |
| Irganox 1010 | 89.73 |
| Irganox 1024 | Data not explicitly provided in this study for direct comparison |
| Irganox 1330 | 97.25 |
| Irganox 3114 | Not specified |
Note: While the direct OIT for this compound was not specified in this comparative study, its effectiveness in long-term stability was highlighted.
A study on polypropylene/polypropylene-grafted maleic anhydride/organic montmorillonite (PP/PP-g-MA/OMMT) nanocomposites demonstrated a significant increase in OIT with the addition of Irganox MD 1024.[9]
Melt Flow Rate (MFR)
MFR is an indicator of a polymer's viscosity and molecular weight. A stable MFR after processing or aging suggests that the polymer has not undergone significant degradation (chain scission or cross-linking).
Table 2: Melt Flow Rate (MFR) of HDPE with Different Antioxidants after Multiple Extrusions [1]
| Antioxidant (0.1 wt%) | MFR (g/10 min) after 5 extrusions |
| None | Significantly increased (indicating degradation) |
| Irganox 1010 | Lower MFR change compared to unstabilized HDPE |
| Irganox 1024 | Showed good stabilization, comparable to other hindered phenols |
| Irganox 1330 | Showed the best MFR stability |
| Irganox 3114 | Showed good stabilization |
Color Stability
The formation of chromophoric groups during polymer degradation can lead to discoloration, often measured by the Yellowness Index (YI). Antioxidants play a crucial role in maintaining the color stability of polymers. A case study on polyethylene agricultural films showed a 30% reduction in yellowing after 3 months of exposure when stabilized with a 20% this compound masterbatch.[10]
Experimental Protocols
Oxidative Induction Time (OIT) Measurement (ASTM D3895)
This method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).
Methodology:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
The sample is heated in the DSC cell under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What is the quantitative relationship between the color stability of polypropylene swing and the amount of antioxidant added?-Kanglong [jhklxxyp.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. phantomplastics.com [phantomplastics.com]
- 7. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bdmaee.net [bdmaee.net]
The Metal Deactivating Properties of Antioxidant 1024: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Antioxidant 1024
This compound is a versatile stabilizer primarily utilized in plastics and elastomers, particularly those in contact with metals like copper, which can catalyze oxidative degradation.[5][6] Its applications span a range of polymers including EPDM, crosslinked polyethylene, nylon, and nitrile polymers.[1][4] The molecule's structure incorporates both hindered phenolic groups, which are effective radical scavengers, and a hydrazide backbone that is capable of chelating metal ions.[7][8] This combination allows it to interrupt the autoxidation cycle and passivate metallic impurities that can accelerate polymer degradation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for formulation and processing considerations.
| Property | Value | Reference(s) |
| Chemical Name | N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)]hydrazine | [6] |
| CAS Number | 32687-78-8 | [5] |
| Molecular Formula | C34H52N2O4 | [9] |
| Molecular Weight | 552.8 g/mol | [10] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 221-232 °C | [5] |
| Solubility (at 20°C) | Acetone: 1.0 g/100ml , Methylene Chloride: 0.25 g/100ml , Toluene: <0.01 g/100ml , Water: <0.01 g/100ml | [1][5] |
| Assay | ≥ 98% | [1] |
Mechanism of Metal Deactivation
The metal deactivating capability of this compound stems from the presence of the hydrazide functional group (-CO-NH-NH-CO-). This group contains nitrogen and oxygen atoms with lone pairs of electrons that can coordinate with transition metal ions, forming stable chelate complexes. This process, known as chelation, effectively isolates the metal ions, preventing them from participating in detrimental redox reactions that generate free radicals and accelerate the degradation of the host material.
The proposed mechanism involves the formation of a coordination complex with metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and others that may be present as residues from polymerization catalysts or from contact with metallic surfaces.
Figure 1: Proposed mechanism of metal deactivation by this compound.
Quantitative Analysis of Metal Chelation
While direct experimental data for the stability constants of this compound with various metal ions are not publicly available, the behavior of similar hydrazone and hydrazide compounds suggests that it would form stable complexes, particularly with transition metals. The stability of these complexes is a critical measure of the antioxidant's efficacy as a metal deactivator. Stability constants (log K) are typically determined through techniques like potentiometric or spectrophotometric titration.
Table 2 outlines the key parameters that would be quantified in a comprehensive analysis of this compound's metal deactivating properties, with inferences based on related compounds.
| Metal Ion | Expected Chelation Stoichiometry (Metal:Ligand) | Expected Relative Stability | Rationale/Supporting Evidence from Analogous Compounds |
| Cu²⁺ | 1:1 or 1:2 | High | Copper is a primary target for metal deactivators in wire and cable applications. Hydrazone derivatives show strong binding to Cu²⁺. |
| Fe²⁺/Fe³⁺ | 1:1 or 1:2 | Moderate to High | Iron is another common pro-oxidant metal. Hydrazide-based ligands are known to form stable complexes with iron ions. |
| Ni²⁺ | 1:2 | Moderate | Nickel complexes with hydrazone ligands have been synthesized and characterized, indicating stable interactions. |
| Co²⁺ | 1:2 | Moderate | Cobalt complexes with hydrazide derivatives have been reported, suggesting effective chelation. |
| Mn²⁺ | 1:2 | Moderate | Manganese can also participate in oxidative degradation, and hydrazone-type ligands are capable of binding it. |
Experimental Protocols for Assessing Metal Chelation
The following section details a representative experimental protocol for determining the metal chelation activity and stability constants of a compound like this compound. This methodology is based on standard techniques used for similar compounds.
Potentiometric Titration for Stability Constant Determination
This method allows for the determination of the stoichiometry and stability constants of the metal-ligand complexes formed in solution.
References
- 1. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 7. CAS 32687-78-8: N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxy… [cymitquimica.com]
- 8. partinchem.com [partinchem.com]
- 9. chembk.com [chembk.com]
- 10. 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | C34H52N2O4 | CID 61916 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Antioxidant 1024
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Antioxidant 1024" is commonly associated with two distinct chemical entities, both of which are high-performance hindered phenolic antioxidants. This guide provides a comprehensive overview of the synthesis, characterization, and antioxidant mechanism of both compounds. The primary applications for these molecules are in the stabilization of polymers and other materials susceptible to oxidative degradation.[1] While their direct use in drug development is not their primary function, their principles of chemical stability and radical scavenging are of fundamental interest.
The two compounds covered in this guide are:
-
N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine (CAS RN: 32687-78-8)
-
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS RN: 119-47-1), which is also known by other trade names such as Antioxidant 2246.
This guide will address each compound separately, providing detailed information on their synthesis and characterization.
Part 1: N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine
Overview and Properties
This compound is a non-staining, high molecular weight, hindered phenolic antioxidant and metal deactivator. Its structure, featuring two sterically hindered phenolic moieties linked by a hydrazide bridge, makes it an effective radical scavenger and stabilizer in various polymers.
Table 1: Physicochemical Properties of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine
| Property | Value |
| CAS Number | 32687-78-8 |
| Molecular Formula | C₃₄H₅₂N₂O₄ |
| Molecular Weight | 552.80 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 221-232 °C |
| Solubility | Soluble in methanol and acetone; sparingly soluble in water. |
Synthesis
The synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine can be achieved through a two-step process starting from β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate.
Caption: Synthesis pathway for N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.
Step 1: Synthesis of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide
-
To a stirred solution of β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide.
Step 2: Synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine
-
Dissolve the β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide intermediate in a suitable solvent (e.g., a mixture of methanol and toluene).
-
To this solution, add β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl chloride.
-
Heat the reaction mixture to reflux for a specified period.
-
After the reaction is complete, cool the solution to allow for the crystallization of the final product.
-
The crude product is then purified by recrystallization from a suitable solvent to obtain N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.
Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
Caption: General workflow for the characterization of synthesized antioxidants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, tert-butyl groups, and the methylene protons of the propionyl chains.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. The spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic group, N-H stretching of the hydrazide, C=O stretching of the amide, and C-H stretching of the alkyl groups.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern using a suitable mass spectrometry technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The molecular ion peak should correspond to the calculated molecular weight of the compound.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. This will determine the thermal stability and decomposition temperature of the compound.
-
Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and any other thermal transitions.
-
Part 2: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
Overview and Properties
This compound is a widely used bisphenolic antioxidant. It is effective in a variety of polymers and is known for its low volatility and good compatibility.
Table 2: Physicochemical Properties of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
| Property | Value |
| CAS Number | 119-47-1 |
| Molecular Formula | C₂₃H₃₂O₂ |
| Molecular Weight | 340.50 g/mol |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 125-132 °C[3][4] |
| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1] |
Synthesis
The synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the condensation of 4-methyl-2-tert-butylphenol with a formaldehyde source, such as methylal, in the presence of an acid catalyst.[5]
Caption: Synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
-
Charge a reactor with 4-methyl-2-tert-butylphenol and methylal.[5]
-
Add a catalytic amount of concentrated sulfuric acid.[5]
-
Heat the reaction mixture with stirring to a temperature of 60-70 °C and maintain for 2-3 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a base, such as calcium oxide.[5]
-
Filter the mixture to remove the neutralized catalyst.
-
Distill off the unreacted methylal.[5]
-
The resulting residue is the crude product, which can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
Characterization
The characterization of this bisphenolic antioxidant follows a similar workflow as described for the hydrazine-based antioxidant.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene bridge proton, the methyl group protons, and the tert-butyl group protons.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the structure.
-
-
FTIR Spectroscopy:
-
The IR spectrum will show a broad O-H stretching band for the phenolic hydroxyl groups, C-H stretching bands for the alkyl and aromatic groups, and characteristic aromatic C=C stretching bands.
-
-
Mass Spectrometry:
-
The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 340.50 g/mol , along with characteristic fragmentation patterns.[6]
-
-
Thermal Analysis:
-
TGA: The analysis will indicate the onset of thermal decomposition, which is expected to be at a relatively high temperature, reflecting its good thermal stability.
-
DSC: The thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid.
-
Mechanism of Antioxidant Action in Polymers
Both N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) function as primary antioxidants through a free-radical scavenging mechanism.[1][7] This is particularly effective in preventing the thermo-oxidative degradation of polymers.[8]
The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a propagating peroxy radical (ROO•) that is formed during the oxidation of the polymer.[8][9] This terminates the radical chain reaction and prevents further degradation of the polymer. The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups, which makes it relatively stable and unable to initiate new oxidation chains.[10]
Signaling Pathway of Antioxidant Action
Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.
Conclusion
"this compound" can refer to either N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine or 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Both are effective hindered phenolic antioxidants with primary applications in the stabilization of polymers. This guide has provided detailed methodologies for their synthesis and characterization, which are essential for researchers and scientists in the fields of polymer chemistry and materials science. While not directly aimed at drug development, the principles of their synthesis and antioxidant activity are of broad chemical and biochemical interest.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2 <221/>-亚甲基双(4-甲基-6-叔丁基苯酚) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. dishengchemchina.com [dishengchemchina.com]
- 9. partinchem.com [partinchem.com]
- 10. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
An In-depth Technical Guide to the Research Applications of CAS Number 32687-78-8
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the research applications associated with CAS number 32687-78-8. A critical finding of our research is that this CAS number is linked to two distinct chemical entities: the steroid hormone Adrenosterone and the industrial chemical Antioxidant 1024 . Given the target audience of this document, the primary focus will be on Adrenosterone, a compound with significant research applications in endocrinology, oncology, and metabolic diseases. This guide details its mechanism of action as an 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1) inhibitor, its role in cancer cell metastasis, and its potential applications in muscle physiology. For completeness and to resolve ambiguity, a concise overview of this compound, a hindered phenolic antioxidant used in the polymer industry, is also provided. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and development.
Introduction: Clarification of CAS Number 32687-78-8
Initial database searches for CAS number 32687-78-8 reveal an unusual situation where it is assigned to two different molecules. This ambiguity is critical for researchers to understand before sourcing materials or initiating studies.
Adrenosterone
Also known as 11-keto-androstenedione, Adrenosterone is a steroid hormone with weak androgenic effects.[1] It is a competitive inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1), which is crucial for the conversion of inactive cortisone to the active glucocorticoid, cortisol.[2] This mechanism of action makes it a compound of interest for research into obesity, metabolic syndrome, and other cortisol-mediated conditions. Furthermore, it has demonstrated potential as an anti-metastatic agent in cancer research.[2]
This compound
Chemically known as 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine, this compound is a high molecular weight, hindered phenolic antioxidant and metal deactivator.[3][4] Its primary application is in the plastics and rubber industries, where it protects polymers like polyethylene and polypropylene from oxidative degradation, particularly when they are in contact with metals.[5][6]
This guide will now proceed with an in-depth analysis of Adrenosterone, followed by a summary of this compound.
Adrenosterone: Research Applications in Drug Development
Adrenosterone's role as a modulator of glucocorticoid metabolism and its influence on cancer cell behavior positions it as a valuable tool for drug development professionals.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1)
The primary mechanism of action for Adrenosterone in a therapeutic context is the inhibition of HSD11B1. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[7]
HSD11B1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[2] Cortisol is a potent hormone that influences fat storage, insulin sensitivity, and protein catabolism.[8] By competitively inhibiting HSD11B1, Adrenosterone reduces the intracellular concentration of cortisol in target tissues.[2] This reduction in local cortisol levels is hypothesized to lead to decreased fat accumulation and reduced muscle breakdown, making Adrenosterone a candidate for studying treatments for metabolic syndrome and sarcopenia.[1]
Table 1: Adrenosterone - Key Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | Androst-4-ene-3,11,17-trione | [2] |
| Molecular Formula | C₁₉H₂₄O₃ | N/A |
| Molecular Weight | 300.39 g/mol | N/A |
| Mechanism of Action | Competitive inhibitor of HSD11B1 | [2] |
| Reported IC50 vs HSD11B1 | Not available in reviewed literature | N/A |
The following diagram illustrates the role of HSD11B1 in cortisol activation and the inhibitory effect of Adrenosterone.
Caption: Adrenosterone inhibits HSD11B1, reducing cortisol activation.
This protocol is adapted from methods used for screening HSD11B1 inhibitors and can be used to quantify the inhibitory potential of Adrenosterone.[3][4]
Objective: To determine the IC50 of Adrenosterone on HSD11B1 reductase activity.
Materials:
-
Recombinant human HSD11B1 enzyme.
-
Assay Buffer: 100 mM K₂HPO₄/KH₂PO₄, pH 7.5, with 1 mM EDTA.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Cofactor regenerating system: Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH).
-
Adrenosterone stock solution (in DMSO).
-
Stop Solution: 0.5 mM Glycyrrhetinic acid.
-
Detection Reagents: HTRF-based cortisol assay kit (e.g., from Cisbio) or [³H]cortisone for HPLC-based detection.
-
384-well black assay plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of Adrenosterone in DMSO, then dilute further in assay buffer to the final desired concentrations.
-
Assay Reaction: In a 384-well plate, add the following components in order:
-
2 µL of Adrenosterone dilution or vehicle (DMSO).
-
10 µL of a mix containing recombinant HSD11B1 (e.g., 1.5 µg/mL final concentration) in assay buffer.
-
8 µL of a substrate/cofactor mix containing cortisone (e.g., 160 nM final), NADPH (100 µM final), G6P (1 mM final), and G6PDH (12.5 µg/mL final).
-
-
Incubation: Incubate the plate at 37°C for 25-60 minutes, ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution.
-
Detection (HTRF method):
-
Add cortisol-XL665 and anti-cortisol cryptate reagents as per the manufacturer's instructions.
-
Incubate for 2 hours at room temperature.
-
Read the plate on a compatible HTRF reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each Adrenosterone concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of Adrenosterone concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Applications in Oncology
Recent research has highlighted a potential role for Adrenosterone in suppressing cancer metastasis.
Studies have shown that Adrenosterone can suppress the motility and invasion of highly metastatic human cancer cells, including certain liver and breast cancer cell lines.[2] The mechanism appears to involve the downregulation of key transcription factors associated with the Epithelial-to-Mesenchymal Transition (EMT), a critical process in the metastatic cascade.[2]
Adrenosterone has been observed to markedly decrease the expression of Snail and Slug, two master regulators of EMT.[2] These transcription factors repress epithelial markers (like E-cadherin) and activate mesenchymal markers, promoting a more migratory and invasive phenotype. By downregulating Snail and Slug, Adrenosterone may help maintain an epithelial state, thereby reducing the metastatic potential of cancer cells. The upstream regulation of Snail and Slug can be complex, often involving pathways like TGF-β.[8][10]
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal mus" by James P. White, Song Gao et al. [digitalcommons.memphis.edu]
- 6. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transcription factors Snail and Slug activate the transforming growth factor-beta signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Transcription Factors Snail and Slug Activate the Transforming Growth Factor-Beta Signaling Pathway in Breast Cancer | PLOS One [journals.plos.org]
- 9. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Snail and Slug Promote Epithelial-Mesenchymal Transition through β-Catenin–T-Cell Factor-4-dependent Expression of Transforming Growth Factor-β3 - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Antioxidant 1024 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Antioxidant 1024, a high molecular weight, hindered phenolic antioxidant and metal deactivator. Understanding the solubility of this compound is critical for its effective application in various formulations, including polymers, plastics, and elastomers. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Properties of this compound
This compound, chemically known as 1,2-bis(3,5-di-t-butyl-4-hydroxyhydrocinnamoyl)hydrazine, is a non-staining antioxidant with a dual function of free radical scavenging and metal deactivation.[1][2][3] Its primary applications are in protecting polymers from degradation caused by exposure to catalytic metals and peroxidic compounds.[1][2]
Typical Physical Properties:
Quantitative Solubility Data
The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is essential for selecting appropriate solvents for formulation, processing, and analytical testing.
| Organic Solvent | Solubility ( g/100ml ) | Solubility (%) | Reference |
| Tetrahydrofuran (THF) | 12.0 | 12.0% | [3] |
| Acetone | 1.0 | 1.0% | [1][3] |
| Methylene Chloride | 0.25 | 0.25% | [1][3] |
| Toluene | <0.01 | <0.01% | [1][3] |
| Methanol | Soluble | - | [4] |
| Chloroform | Slightly Soluble | - | [5] |
| Ethyl Acetate | Slightly Soluble | - | [4] |
| Paraffin Oil | <0.01 | <0.01% | [3] |
| Water | <0.01 | <0.01% | [1][3] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following protocol outlines a standardized procedure for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method, commonly referred to as the shake-flask method, is a reliable technique for establishing the saturation point of a solute in a solvent at a specific temperature.[4][6]
1. Materials and Equipment:
-
This compound (pure, crystalline powder)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
2. Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and saturation is achieved.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary tests to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100ml ) or milligrams per milliliter (mg/mL).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of this compound solubility using the shake-flask method.
This in-depth guide provides crucial data and methodologies for professionals working with this compound. The provided solubility table, detailed experimental protocol, and clear workflow diagram will aid in the effective formulation and application of this important antioxidant.
References
An In-depth Technical Guide to the Thermal Stability of Antioxidant 1024 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine (CAS No: 32687-78-8), is a high-performance, non-staining hindered phenolic antioxidant and metal deactivator. Its primary function is to protect polymers and other organic materials from thermo-oxidative degradation, particularly in high-temperature processing and demanding end-use applications. This technical guide provides a comprehensive overview of the thermal stability of this compound powder, presenting key quantitative data, detailed experimental methodologies, and visual representations of analytical workflows.
This compound's efficacy stems from its unique molecular structure, which combines the free-radical scavenging capabilities of hindered phenols with the metal-chelating properties of a hydrazide group. This dual functionality makes it highly effective in preventing degradation catalyzed by residual metal ions from polymerization processes. Its high molecular weight and low volatility contribute to its excellent persistence in polymer matrices even at elevated temperatures.
Thermal Stability Data
The thermal stability of this compound has been characterized using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on the material's decomposition behavior and melting characteristics.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the onset of thermal decomposition and the temperature at which maximum degradation occurs.
Table 1: TGA Data for this compound Powder in Air
| Parameter | Value (°C) | Reference |
| Initial Decomposition Temperature (Tᵢ) | 263 | [1] |
| Temperature of Maximum Weight Loss (Tₘₐₓ) | 319 | [1] |
Tᵢ is defined as the temperature at which 1% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, the primary thermal event observed by DSC is its melting point.
Table 2: DSC Data for this compound Powder
| Parameter | Value (°C) |
| Melting Point Range | 221 - 232 |
Experimental Protocols
To ensure reproducibility and accuracy, the thermal analysis of this compound should be conducted following standardized experimental protocols. The methodologies outlined below are based on widely accepted ASTM standards.
Thermogravimetric Analysis (TGA) Methodology
A suitable methodology for determining the thermal stability of this compound powder is based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."
Objective: To determine the thermal decomposition profile of this compound powder.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
-
Sample Preparation: A small, representative sample of this compound powder (typically 4-10 mg) is weighed into a clean, inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically dry air or nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 20 °C/min)[1].
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tᵢ, often defined as the temperature at 1% or 5% weight loss) and the temperature of maximum weight loss rate (Tₘₐₓ), which corresponds to the peak of the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC) Methodology
The melting characteristics of this compound powder can be determined using a methodology based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."
Objective: To determine the melting point of this compound powder.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum sample pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a consistent purge gas flow rate.
-
Heating Program: The sample is subjected to a controlled heating program. A typical program involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling and a final heating ramp at a specified rate (e.g., 10 °C/min) through the expected melting range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and the peak melting temperature. The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHₘ).
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of experimental workflows and the functional role of this compound.
Caption: Workflow for Thermal Stability Analysis of this compound.
Caption: Mechanism of Action for this compound.
Conclusion
This compound powder exhibits excellent thermal stability, making it a robust choice for the stabilization of polymers processed at high temperatures. The quantitative data derived from TGA and DSC analyses confirm a high decomposition temperature and a distinct melting point well above typical processing windows for many polymers. The provided experimental protocols offer a standardized approach for the evaluation of its thermal properties, ensuring reliable and comparable results. The dual-function mechanism of radical scavenging and metal deactivation underscores its superior performance in preventing thermo-oxidative degradation, thereby extending the service life and maintaining the integrity of a wide range of polymeric materials. For researchers and professionals in drug development, where polymer stability can be critical for packaging and delivery systems, a thorough understanding of the thermal properties of additives like this compound is paramount.
References
In-Depth Technical Guide to Antioxidant 1024
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine, is a high-performance, non-discoloring, hindered phenolic antioxidant and metal deactivator. Its unique molecular structure, featuring two sterically hindered phenolic groups and a hydrazide moiety, imparts exceptional thermal stability and extraction resistance. It is widely utilized in the stabilization of various polymers, particularly in applications requiring long-term heat aging performance and protection against metal-catalyzed degradation.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide[1] |
| CAS Number | 32687-78-8 |
| Chemical Formula | C₃₄H₅₂N₂O₄[2][3][4][5] |
| Molecular Weight | 552.79 g/mol [3][5][6] |
| Appearance | White to off-white powder or granular solid[7] |
| Melting Point | 224-229 °C[4] |
| Purity | ≥98% |
| Solubility | Soluble in methanol and acetone; slightly soluble in chloroform and ethyl acetate; insoluble in water.[4] |
| Specific Gravity | 1.12[7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages. The first stage involves the synthesis of the intermediate, β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide. The second stage is the reaction of this intermediate to form the final product.
A common synthetic route involves the reaction of β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate with hydrazine hydrate to produce β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide. This intermediate is then reacted with β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl chloride to yield this compound.
Caption: Synthesis pathway of this compound.
Mechanism of Action
This compound functions through a dual mechanism, acting as both a primary antioxidant (free radical scavenger) and a metal deactivator.
Primary Antioxidant Activity (Free Radical Scavenging)
The sterically hindered phenolic groups in this compound are responsible for its primary antioxidant activity. During the auto-oxidation of polymers, highly reactive free radicals (R•, ROO•) are generated. The phenolic hydroxyl group of this compound can donate a hydrogen atom to these free radicals, neutralizing them and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating new oxidation chains.
Caption: Free radical scavenging mechanism of this compound.
Metal Deactivation
Trace amounts of metal ions (e.g., copper, iron), often present as catalyst residues in polymers, can accelerate oxidative degradation by catalyzing the decomposition of hydroperoxides into highly reactive radicals. The hydrazide group in this compound acts as a chelating agent, binding to these metal ions to form stable complexes. This sequestration of metal ions prevents them from participating in detrimental redox reactions, thereby significantly enhancing the long-term thermal stability of the polymer.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
A Technical Guide to Fundamental Research on Hindered Phenolic Antioxidants
Audience: Researchers, scientists, and drug development professionals.
Core Principles of Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are a cornerstone in the stabilization of organic materials, ranging from plastics and lubricants to pharmaceuticals and food products. Their efficacy stems from a unique molecular architecture: a hydroxyl (-OH) group attached to a benzene ring, which is flanked by bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions. This steric hindrance is the key to their function, allowing them to effectively neutralize free radicals while maintaining stability.
Mechanism of Action: Free Radical Scavenging
The primary role of a hindered phenolic antioxidant (ArOH) is to interrupt the auto-oxidation cycle of organic materials. This cycle is a chain reaction propagated by highly reactive free radicals, such as peroxyl radicals (ROO•). The antioxidant terminates this chain reaction by donating the hydrogen atom from its phenolic hydroxyl group to the free radical.[1] This process, known as Hydrogen Atom Transfer (HAT), is outlined below:
-
Chain Initiation: An organic molecule (RH) is converted to an alkyl radical (R•) by heat, light, or metal ions.
-
Chain Propagation: The alkyl radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another organic molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
-
Chain Termination by Hindered Phenol: The hindered phenolic antioxidant (ArOH) intervenes by donating its phenolic hydrogen to the peroxyl radical. This neutralizes the radical, converting it into a more stable hydroperoxide, and generates a phenoxy radical (ArO•).
ROO• + ArOH → ROOH + ArO•
The resulting phenoxy radical is relatively stable and unreactive due to two main features:
-
Resonance Stabilization: The unpaired electron can delocalize across the aromatic ring.
-
Steric Shielding: The bulky tert-butyl groups physically obstruct the radical center, preventing it from initiating new oxidation chains.
This stable phenoxy radical can further react with a second peroxyl radical to form non-radical, stable products, effectively terminating the oxidation cycle.
Structure-Activity Relationships (SAR)
The antioxidant efficacy of a hindered phenolic compound is not uniform; it is intricately linked to its molecular structure. Understanding these relationships is crucial for designing novel antioxidants and selecting the appropriate one for a specific application. Key factors include:
-
Bond Dissociation Enthalpy (BDE): The O-H BDE is a critical parameter. A lower BDE facilitates easier hydrogen atom donation to a free radical, enhancing the scavenging rate. Electron-donating groups (like alkyl or methoxy groups) on the benzene ring decrease the BDE, while electron-withdrawing groups increase it.
-
Steric Hindrance: The size and position of the alkyl groups ortho to the hydroxyl group are vital. They provide stability to the resulting phenoxy radical but can also hinder the approach of the free radical if they are excessively bulky. A balance is necessary for optimal activity.
-
Number of Hydroxyl Groups: Poly-phenolic compounds can often scavenge more radicals per molecule than mono-phenolic ones.
-
Substituents at the Para-Position: The group at the para-position (opposite the -OH group) significantly influences the stability of the phenoxy radical and can participate in subsequent reactions. For instance, a methylene group at this position can also donate a hydrogen atom.
Quantitative Analysis of Antioxidant Activity
The evaluation of antioxidant capacity is performed using various in vitro assays. The results are typically expressed as the concentration of the antioxidant required to inhibit a certain percentage of oxidation or scavenge a percentage of radicals (e.g., IC₅₀ or EC₅₀), or as equivalency to a standard antioxidant like Trolox (TEAC - Trolox Equivalent Antioxidant Capacity).
Comparative Antioxidant Activity Data
The following tables summarize quantitative data from various studies, showcasing the antioxidant activity of different hindered phenolic compounds.
Table 1: Antioxidant Activity of Hindered Phenols in Lard (Rancimat Test) and DPPH Assay. (Data compiled from a study investigating 21 compounds; a selection is presented here)
| Compound Name | Structure | Protection Factor (Pf) in Lard | EC₅₀ (mol·L⁻¹) in DPPH Assay |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,6-(tBu)₂-4-Me-Ph-OH | 4.89 | 10.5 x 10⁻⁵ |
| 2-tert-butyl-4-methoxyphenol (BHA) | 2-tBu-4-MeO-Ph-OH | 6.11 | 3.55 x 10⁻⁵ |
| tert-butylhydroquinone (TBHQ) | 2-tBu-Ph-1,4-(OH)₂ | 7.33 | 2.90 x 10⁻⁵ |
| 3-tert-butyl-5-methylbenzene-1,2-diol | 3-tBu-5-Me-Ph-1,2-(OH)₂ | 10.27 | 1.45 x 10⁻⁵ |
| 2,6-di-tert-butyl-4-hydroxymethylphenol | 2,6-(tBu)₂-4-CH₂OH-Ph-OH | 6.85 | 3.90 x 10⁻⁵ |
| Propyl gallate | 3,4,5-(OH)₃-Ph-COOC₃H₇ | 8.80 | 2.05 x 10⁻⁵ |
Table 2: IC₅₀ Values of Phenolic Compounds in DPPH and ABTS Assays. [2] (A selection of compounds is presented for comparison)
| Compound | IC₅₀ in DPPH Assay (µg/mL) | IC₅₀ in ABTS Assay (µg/mL) |
| Gallic acid | 8.21 | 1.83 |
| Caffeic acid | 10.35 | 3.37 |
| Catechin | 11.23 | 2.91 |
| Butylated hydroxyanisole (BHA) | 16.21 | 5.25 |
| Butylated hydroxytoluene (BHT) | 21.05 | 6.82 |
Correlation with Physicochemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are developed to predict antioxidant activity based on molecular descriptors. A lower O-H Bond Dissociation Enthalpy (BDE) and a lower Ionization Potential (IP) are generally correlated with higher antioxidant activity.
Table 3: Calculated Physicochemical Properties and Experimental Antioxidant Activity. [3][4]
| Compound | BDE-OH (kcal/mol) | Ionization Potential (IP) (kcal/mol) | pIC₅₀ (Experimental) |
| Phenol | 88.0 | 196.9 | 4.40 |
| p-Cresol | 86.4 | 192.1 | 4.63 |
| 4-Methoxyphenol | 84.1 | 188.0 | 4.88 |
| Hydroquinone | 82.2 | 187.5 | 5.01 |
| α-Tocopherol | 77.8 | 182.2 | 5.22 |
| BHT | 81.3 | 191.9 | 4.90 |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ concentration. A higher pIC₅₀ value indicates greater antioxidant potency.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to antioxidant research. Below are methodologies for the synthesis of a common hindered phenol and key assays for activity evaluation.
Synthesis Protocols
3.1.1 Synthesis of 2,6-di-tert-butyl-4-methylphenol (BHT)
BHT is synthesized industrially via the acid-catalyzed alkylation of p-cresol with isobutylene.[5]
Reaction: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH
Materials:
-
p-cresol (4-methylphenol)
-
Isobutylene (2-methylpropene)
-
Sulfuric acid (catalyst)
-
Suitable solvent (e.g., hexane)
Procedure:
-
Charge a reaction vessel with p-cresol and a solvent.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Slowly bubble isobutylene gas through the stirred reaction mixture. The reaction is exothermic and may require cooling to maintain the temperature.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash it with water and then a dilute sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
The crude BHT can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield a white crystalline solid.
3.1.2 Synthesis of Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Antioxidant 1010)
This high molecular weight antioxidant is typically synthesized via transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol in the presence of a basic catalyst.[6][7]
Reaction: 4 * (C₄H₉)₂C₆H₂OH(CH₂)₂COOCH₃ + C(CH₂OH)₄ → C[CH₂OOC(CH₂)₂(C₆H₂)OH(C₄H₉)₂]₄ + 4 CH₃OH
Materials:
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
-
Pentaerythritol
-
Catalyst (e.g., sodium methoxide, potassium tert-butoxide)[5][6]
-
High-boiling point solvent (optional, can be run neat)
Procedure:
-
Charge a reaction vessel equipped with a distillation apparatus with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, pentaerythritol, and the catalyst. A slight molar excess of the methyl ester is typically used.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to 120-160 °C.[6]
-
Apply a vacuum to facilitate the removal of the methanol byproduct, which drives the reaction to completion.
-
Continue the reaction for several hours (e.g., 4-8 hours) until the theoretical amount of methanol has been collected.[5]
-
After the reaction is complete, neutralize the catalyst with an acid (e.g., acetic acid).
-
The crude product, which is often a melt, is then purified. Purification can involve dissolving the product in a suitable solvent (e.g., toluene), washing with water, and recrystallizing from a solvent like heptane or ethanol to yield the final white powder product.
Antioxidant Activity Assays
3.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound stock solution (in a suitable solvent)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
Methanol or other suitable solvent
-
96-well microplate and reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL) to the wells.
-
Prepare a blank (solvent only) and a control (solvent + DPPH).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells except the blank.
-
Mix and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration of the antioxidant and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
3.2.2 Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of polyunsaturated fatty acid oxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.
Materials:
-
Biological sample (e.g., tissue homogenate, liposomes)
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes to MDA)
-
Spectrophotometer or plate reader
Procedure:
-
Homogenize the tissue or prepare the liposome suspension.
-
Induce lipid peroxidation if necessary (e.g., using an Fe²⁺/ascorbate system).
-
Stop the reaction and precipitate proteins by adding ice-cold TCA solution.
-
Centrifuge the samples (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer a known volume of the supernatant to a new tube.
-
Add an equal volume of TBA solution to the supernatant. Prepare a standard curve using the MDA standard.
-
Heat all tubes in a boiling water bath for a set time (e.g., 15-25 minutes) to allow for color development.
-
Cool the tubes rapidly (e.g., in an ice bath) to stop the reaction.
-
Measure the absorbance of the pink-colored supernatant at 532 nm.
-
To correct for interfering substances, subtract the absorbance of a sample blank that contains the sample but was incubated without TBA.
-
Quantify the amount of MDA in the samples using the standard curve. The results are typically expressed as nmol MDA per mg of protein or per gram of tissue.
Interaction with Cellular Signaling Pathways
Beyond direct radical scavenging, phenolic compounds can exert protective effects by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation. For researchers in drug development, understanding these interactions is critical.
Nrf2/Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.
Oxidative stress or the presence of electrophilic compounds (including some oxidized phenolics) can modify cysteine residues on Keap1. This modification disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli (like ROS or cytokines) lead to the activation of the IKK complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.
Phenolic antioxidants can inhibit the NF-κB pathway at multiple points. By scavenging ROS, they can prevent the initial activation of the IKK complex. Some phenols have also been shown to directly inhibit the activity of IKK, thereby preventing IκBα degradation and keeping NF-κB locked in the cytoplasm.
References
- 1. A Widely Used Antioxidant 1010: Application, Synthesis & Safety [vinatiorganics.com]
- 2. researchgate.net [researchgate.net]
- 3. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 4. CN102336668A - Method for synthesizing antioxidant 1010 by one-step method - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1988005773A1 - Process for preparing tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl)methane - Google Patents [patents.google.com]
Methodological & Application
Antioxidant 1024 in Polyethylene Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1024 is a high molecular weight, hindered phenolic antioxidant and metal deactivator, chemically known as N,N'-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine. It is a highly effective, non-discoloring stabilizer for organic polymers subjected to oxidative degradation. This document provides detailed application notes and experimental protocols for the use of this compound in the stabilization of polyethylene (PE), with a focus on high-density polyethylene (HDPE) and cross-linked polyethylene (XLPE). Its dual functionality as a primary antioxidant and a metal deactivator makes it particularly suitable for applications where polyethylene comes into contact with metals, such as in wire and cable insulation.[1][2]
Mechanism of Action
This compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to terminate the free-radical chain reactions that lead to polymer degradation. The resulting phenoxy radical is sterically hindered and resonance-stabilized, preventing it from initiating new degradation chains. Additionally, the hydrazide group in its structure acts as a powerful chelating agent, deactivating metal ions (e.g., copper) that can catalyze the oxidative degradation of polyethylene.[3]
Data Presentation
The following tables summarize the performance of this compound in polyethylene, based on key stability indicators such as Melt Flow Rate (MFR) and Oxidation Induction Time (OIT).
Table 1: Short-Term Heat-Oxygen Stability of HDPE with Various Hindered Phenolic Antioxidants
| Antioxidant (0.1 wt%) | MFR (g/10 min) after 5 extrusions | OIT (min) at 200°C |
| None | 2.5 | < 1 |
| Irganox 1010 | 0.8 | 89.7 |
| Irganox 1024 | 1.2 | 75.8 |
| Irganox 1330 | 0.7 | 97.3 |
| Irganox 3114 | 1.5 | 86.5 |
Source: Adapted from a study on the heat-oxygen stability of HDPE.[4][5]
Table 2: Long-Term Heat-Oxygen Stability of HDPE with Hindered Phenolic Antioxidants (Aged at 110°C in Oxygen-Pressurized Deionized Water)
| Antioxidant (0.1 wt%) | Time to Failure (h) |
| None | < 28 |
| Irganox 1010 | 56 |
| Irganox 1024 | > 70 |
| Irganox 3114 | > 70 |
Source: Adapted from a study on the heat-oxygen stability of HDPE.[4]
Experimental Protocols
Evaluation of Melt Flow Rate (MFR)
Objective: To assess the processing stability of polyethylene formulations containing this compound by measuring the ease of flow of the molten polymer.
Apparatus: Extrusion Plastometer (Melt Flow Indexer) conforming to ASTM D1238.
Procedure:
-
Sample Preparation: Dry the polyethylene granules (with and without this compound) to a moisture content below 0.05%.
-
Instrument Setup:
-
Set the cylinder temperature to 190°C for polyethylene.
-
Select the appropriate piston and weight to apply a load of 2.16 kg.
-
-
Measurement:
-
Charge the cylinder with 3-5 grams of the polyethylene sample.
-
Allow the material to preheat for a specified time (typically 6-8 minutes).
-
Extrude the molten polymer through the die.
-
Collect the extrudate for a fixed period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
-
Calculation: Calculate the MFR in grams per 10 minutes using the formula: MFR (g/10 min) = (Weight of extrudate in grams / Collection time in minutes) * 10
Determination of Oxidation Induction Time (OIT)
Objective: To evaluate the thermo-oxidative stability of polyethylene stabilized with this compound.
Apparatus: Differential Scanning Calorimeter (DSC) conforming to ISO 11357-6.
Procedure:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the polyethylene formulation in an open aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a flow rate of 50 mL/min.
-
-
Measurement:
-
Heat the sample from room temperature to 200°C at a rate of 20°C/min under the nitrogen atmosphere.
-
Once the temperature has stabilized at 200°C, switch the purge gas to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
-
Analysis: The OIT is the time interval from the switch to oxygen to the onset of the oxidation exotherm on the DSC curve.
Assessment of Color Stability
Objective: To measure the resistance to discoloration of polyethylene formulations containing this compound upon exposure to heat and/or UV light.
Apparatus: Spectrophotometer or colorimeter capable of CIELAB color measurements.
Procedure:
-
Sample Preparation: Prepare flat, opaque plaques of the polyethylene formulations by compression molding.
-
Initial Measurement:
-
Calibrate the colorimeter according to the manufacturer's instructions.
-
Measure the initial L, a, and b* values of the unaged samples.
-
-
Accelerated Aging: Expose the samples to accelerated aging conditions (e.g., in a circulating air oven at a specified temperature or in a UV weathering chamber).
-
Periodic Measurements: At regular intervals, remove the samples from the aging chamber and measure their L, a, and b* values.
-
Calculation of Yellowness Index (YI): The Yellowness Index can be calculated from the CIELAB values using the following formula (as per ASTM E313): YI = 100 * (C1 * X - C2 * Z) / Y where X, Y, and Z are the CIE tristimulus values and C1 and C2 are coefficients. A simpler, more common calculation is often based on the b* value. An increase in the b* value and the YI indicates yellowing.
Visualizations
Caption: Mechanism of polyethylene auto-oxidation and stabilization by this compound.
Caption: Experimental workflow for evaluating the performance of this compound in polyethylene.
Synergistic Effects
Applications in Polyethylene
Due to its excellent antioxidant and metal deactivation properties, this compound is particularly well-suited for the following polyethylene applications:
-
Wire and Cable Insulation: In cross-linked polyethylene (XLPE) used for wire and cable insulation, this compound protects the polymer from degradation catalyzed by the copper conductor.[1][2]
-
Pipes and Fittings: It enhances the long-term thermal stability of polyethylene pipes, especially those used for hot water transportation.
-
Geomembranes: this compound can improve the durability and service life of polyethylene geomembranes used in demanding environmental conditions.
-
Molded and Extruded Articles: For any polyethylene product that requires long-term heat stability and color retention, particularly during processing and end-use.
Conclusion
This compound is a versatile and highly effective stabilizer for polyethylene, offering robust protection against thermo-oxidative degradation and metal-catalyzed degradation. Its performance, particularly in enhancing long-term thermal stability, makes it a valuable additive for demanding applications. For optimal performance, it is recommended to evaluate this compound in combination with secondary antioxidants to leverage potential synergistic effects. The experimental protocols provided in this document offer a framework for the systematic evaluation of this compound in specific polyethylene formulations.
References
Application Notes and Protocols for Incorporating Antioxidant 1024 into Polypropylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1024 is a high molecular weight, sterically hindered phenolic antioxidant and metal deactivator highly effective in protecting polypropylene (PP) from thermal degradation during processing and throughout its service life.[1][2] Its primary function is to inhibit oxidation by scavenging free radicals that are formed during the degradation process.[3][4] This document provides detailed application notes and experimental protocols for incorporating and evaluating the performance of this compound in polypropylene.
Key Features of this compound:
-
Primary Antioxidant: Acts as a radical scavenger to terminate the auto-oxidative degradation cycle.[3][4]
-
Metal Deactivator: Deactivates metal ions, such as catalyst residues, which can accelerate polymer degradation.[2][5]
-
High Thermal Stability: Suitable for high-temperature processing of polypropylene.
-
Low Volatility: Ensures its presence in the polymer matrix during processing and end-use.[4]
-
Good Compatibility: Readily disperses in polypropylene.[4]
Mechanism of Action
This compound, a hindered phenolic antioxidant, protects polypropylene by interrupting the free-radical chain reaction of autoxidation. The sterically hindered phenolic hydroxyl groups donate a hydrogen atom to peroxy radicals, neutralizing them and forming a stable phenoxy radical that does not propagate the degradation chain.[6][7][8]
Data Presentation
The following tables are templates for summarizing the quantitative data from the experimental evaluation of this compound in polypropylene. It is recommended to test a range of concentrations to determine the optimal loading level for a specific application. A typical dosage ranges from 0.02% to 0.50% by weight.[2]
Table 1: Melt Flow Index (MFI) of Polypropylene with this compound
| Formulation | This compound Conc. (wt%) | MFI (g/10 min) @ 230°C/2.16 kg |
|---|---|---|
| Control (Unstabilized PP) | 0.0 | Experimental Data |
| PP-AO1024-0.1 | 0.1 | Experimental Data |
| PP-AO1024-0.2 | 0.2 | Experimental Data |
| PP-AO1024-0.3 | 0.3 | Experimental Data |
| PP-AO1024-0.5 | 0.5 | Experimental Data |
Table 2: Oxidative Induction Time (OIT) of Polypropylene with this compound
| Formulation | This compound Conc. (wt%) | OIT (minutes) @ 200°C |
|---|---|---|
| Control (Unstabilized PP) | 0.0 | Experimental Data |
| PP-AO1024-0.1 | 0.1 | Experimental Data |
| PP-AO1024-0.2 | 0.2 | Experimental Data |
| PP-AO1024-0.3 | 0.3 | Experimental Data |
| PP-AO1024-0.5 | 0.5 | Experimental Data |
Table 3: Mechanical Properties of Polypropylene with this compound After Thermal Aging
| Formulation | This compound Conc. (wt%) | Aging Time (hours) @ 150°C | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| Control (Unstabilized PP) | 0.0 | 0 | Experimental Data | Experimental Data |
| 100 | Experimental Data | Experimental Data | ||
| 200 | Experimental Data | Experimental Data | ||
| PP-AO1024-0.3 | 0.3 | 0 | Experimental Data | Experimental Data |
| 100 | Experimental Data | Experimental Data |
| | | 200 | Experimental Data | Experimental Data |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation and evaluation of this compound in polypropylene.
Protocol for Incorporating this compound into Polypropylene via Melt Compounding
This protocol describes the process of preparing polypropylene compounds containing this compound using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) resin (pellets or powder)
-
This compound powder
-
Twin-screw extruder with a strand die
-
Water bath for cooling the extruded strands
-
Pelletizer
-
Drying oven
-
Weighing balance (±0.01 g)
-
High-speed mixer or tumbler for dry blending
Procedure:
-
Drying: Dry the polypropylene resin and this compound powder in a drying oven at 80°C for at least 4 hours to remove any residual moisture.
-
Weighing and Dry Blending:
-
Accurately weigh the required amounts of dried polypropylene and this compound to achieve the desired concentration (e.g., 0.1, 0.2, 0.3, 0.5 wt%).
-
Transfer the weighed materials to a high-speed mixer or tumbler and blend for 5-10 minutes to ensure a homogeneous dry mix.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. A typical temperature profile for polypropylene is 180°C to 220°C from the feed zone to the die.
-
Start the extruder at a low screw speed and feed the dry-blended mixture into the hopper at a constant rate.
-
Once the extrudate emerges from the die, adjust the screw speed and feed rate to achieve a stable extrusion process.
-
-
Cooling and Pelletizing:
-
Pass the extruded strands through a water bath to cool and solidify them.
-
Feed the cooled strands into a pelletizer to produce compounded pellets.
-
-
Drying and Storage:
-
Dry the pellets in an oven at 80°C for 4 hours to remove surface moisture.
-
Store the dried pellets in sealed, moisture-proof bags until further processing and testing.
-
Protocol for Melt Flow Index (MFI) Testing
This protocol is based on the ASTM D1238 standard and is used to determine the effect of this compound on the processability of polypropylene.[9]
Equipment:
-
Melt flow indexer
-
Analytical balance (±0.001 g)
-
Standard test weight (2.16 kg for polypropylene)
-
Stopwatch
Procedure:
-
Set the temperature of the melt flow indexer to 230°C and allow it to stabilize.
-
Place the standard 2.16 kg piston and weight in position.
-
Introduce a sample of the polypropylene pellets (4-5 g) into the barrel of the instrument.
-
Allow the sample to preheat for 6-8 minutes.
-
Extrude the polymer through the die.
-
Cut the extrudate at regular time intervals (e.g., every 30 seconds) and collect the segments.
-
Weigh the collected segments accurately.
-
Calculate the MFI in grams per 10 minutes using the formula: MFI = (mass of extrudate in grams / time of extrusion in minutes) * 10.
-
Perform at least three measurements for each sample and report the average value.
Protocol for Oxidative Induction Time (OIT) Testing
This protocol is based on the ASTM D3895 standard and is used to evaluate the thermal stability of polypropylene stabilized with this compound.[10][11]
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Sample press for sealing pans
-
High-purity nitrogen and oxygen gas supplies
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Weigh a small sample of the polypropylene (5-10 mg) into an aluminum DSC pan.
-
Place the open pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from room temperature to 200°C at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the temperature reaches 200°C, hold the sample isothermally for 5 minutes to ensure thermal equilibrium.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement.
-
Continue to hold the sample at 200°C and record the heat flow signal.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Perform at least three measurements for each sample and report the average value.
Protocol for Tensile Properties Testing
This protocol is based on the ASTM D638 standard and is used to assess the mechanical performance of polypropylene with this compound, particularly after thermal aging.[12][13][14]
Equipment:
-
Universal testing machine with a suitable load cell
-
Extensometer (optional, for precise strain measurement)
-
Injection molding machine or compression molder to prepare dumbbell-shaped test specimens (Type I is common for this type of material).[14]
-
Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity)
Procedure:
-
Specimen Preparation:
-
Mold dumbbell-shaped test specimens from the compounded polypropylene pellets according to ASTM D638 specifications.
-
Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
-
Thermal Aging (Optional):
-
Place a set of specimens in a circulating air oven at a specified temperature (e.g., 150°C) for various durations (e.g., 100, 200, 500 hours).
-
After aging, allow the specimens to cool to room temperature and re-condition them for at least 40 hours before testing.
-
-
Tensile Testing:
-
Set the crosshead speed of the universal testing machine (e.g., 50 mm/min for rigid polypropylene).
-
Secure the specimen in the grips of the testing machine.
-
Attach an extensometer if used.
-
Start the test and record the load and elongation data until the specimen fractures.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength at yield and break, and the elongation at break.
-
Test at least five specimens for each formulation and condition and report the average values and standard deviations.
-
Safety Precautions
When handling this compound and processing polypropylene, it is important to follow standard laboratory safety procedures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, especially during melt processing, to avoid inhalation of fumes.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
References
- 1. preprints.org [preprints.org]
- 2. akrochem.com [akrochem.com]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. partinchem.com [partinchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. il.dishengchemchina.com [il.dishengchemchina.com]
- 9. cathetermelt.com [cathetermelt.com]
- 10. scribd.com [scribd.com]
- 11. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 12. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. zwickroell.com [zwickroell.com]
Application Notes and Protocols for the Analytical Detection of Antioxidant 1024
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1024, also known by its chemical name 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine or as Irganox MD 1024, is a high molecular weight, hindered phenolic antioxidant and metal deactivator.[1][2][3] It is widely utilized in various polymers such as polyethylene, polypropylene, and polyacetals to protect them from thermal and oxidative degradation, particularly in applications involving contact with metals like copper.[1][3][4] Its primary function is to inhibit the degradation of polymers during processing and end-use by scavenging free radicals. Given its role in ensuring the stability and longevity of materials used in packaging, automotive components, and wire and cable insulation, accurate and reliable methods for its detection and quantification are crucial for quality control, regulatory compliance, and safety assessment.[3][5]
This document provides detailed application notes and experimental protocols for the analytical determination of this compound in various matrices, with a focus on chromatographic techniques.
Analytical Techniques Overview
The primary analytical methods for the determination of this compound are based on liquid chromatography due to its high molecular weight and low volatility.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely accessible technique for the quantification of this compound. The presence of phenolic rings in its structure allows for strong ultraviolet (UV) absorbance, making it amenable to detection by UV spectrophotometers.[6]
-
Liquid Chromatography with Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for complex matrices and for confirming the identity of the analyte. LC-MS/MS can provide very low limits of detection.
Electrochemical methods can also be employed for the determination of antioxidants in general, but specific applications for this compound are not well-documented.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of this compound and related compounds using advanced analytical techniques.
Table 1: Quantitative Performance of LC-MS/MS for Irganox Compounds
| Compound | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Irganox MD 1024 | 0.025 - 0.5 | 0.025 - 50 | >0.99 |
| Other Irganox Compounds | 0.025 - 0.5 | 0.025 - 50 | >0.99 |
Data synthesized from a study on the quantification of 16 Irganox compounds in food simulants.
Table 2: Recovery Data for Ultrasonic Extraction of this compound from Plastic
| Spiked Concentration (µg/mg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.2 | 94.3 - 104.8 | < 11.0 |
| 0.5 | 94.3 - 104.8 | < 11.0 |
| 1.0 | 94.3 - 104.8 | < 11.0 |
Data from a study on the determination of antioxidants in plastic samples.[6]
Experimental Protocols
Protocol 1: Determination of this compound in Polymers by HPLC-UV
This protocol details the extraction and subsequent quantification of this compound from a polymer matrix using HPLC with UV detection.
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
-
Principle: ASE uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction.
-
Apparatus: Accelerated Solvent Extractor system.
-
Reagents:
-
Isopropyl alcohol (IPA), HPLC grade
-
Cyclohexane, HPLC grade
-
Extraction solvent: 2.5% (v/v) cyclohexane in IPA
-
-
Procedure:
-
Grind the polymer sample to a fine powder (e.g., 10 mesh) using a cryogenic grinder.
-
Weigh approximately 0.5 g of the ground polymer and mix it with an inert dispersing agent like sand.
-
Load the mixture into an extraction cell containing a cellulose thimble.
-
Perform the extraction on the ASE system with the following parameters:
-
Solvent: 2.5% cyclohexane in IPA
-
Temperature: 140 °C
-
Pressure: 1500 psi
-
Static cycles: 3 cycles of 3 minutes each
-
-
Collect the extract and, if necessary, evaporate to a smaller volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 85% B to 100% B over 10 minutes, hold at 100% B for 8 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 277 nm
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like methanol or the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the prepared sample extracts by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration in the original polymer sample, accounting for the initial sample weight and dilution factors.
-
Protocol 2: Sample Preparation by Dissolution-Precipitation for Polymer Additive Analysis
This method is an alternative to solvent extraction and is particularly useful for complete dissolution of the polymer to release additives.
-
Principle: The polymer is completely dissolved in a suitable solvent at an elevated temperature, and then precipitated by the addition of a non-solvent, leaving the additives in the solution.
-
Reagents:
-
Toluene or xylene (solvent)
-
Methanol or ethanol (non-solvent)
-
-
Procedure:
-
Weigh approximately 1 g of the polymer sample into a flask.
-
Add a sufficient volume of toluene or xylene to dissolve the polymer (e.g., 50 mL).
-
Heat the mixture with stirring until the polymer is completely dissolved.
-
Cool the solution to room temperature.
-
Slowly add methanol or ethanol while stirring to precipitate the polymer.
-
Separate the precipitated polymer by filtration or centrifugation.
-
Collect the supernatant containing the dissolved additives.
-
The supernatant can be concentrated and reconstituted in a suitable solvent for HPLC or LC-MS analysis.
-
Visualizations
Caption: Workflow for the determination of this compound in polymers by HPLC-UV.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
Application Note: Quantification of Antioxidant 1024 in Polymers using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Antioxidant 1024 (also known as Irganox 1024) in various polymer matrices such as polyethylene (PE) and polypropylene (PP). The described protocol involves an efficient sample preparation procedure using Accelerated Solvent Extraction (ASE), followed by separation and quantification using reverse-phase HPLC with UV detection. This method is suitable for quality control and research applications in the polymer and drug development industries.
Introduction
This compound, chemically known as N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine, is a high molecular weight hindered phenolic antioxidant and metal deactivator.[1][2] It is widely incorporated into polymers like polyolefins, nylons, and elastomers to protect them from thermal degradation during processing and end-use, particularly in applications involving contact with metals.[1][2] The typical dosage of this compound in plastics ranges from 0.1% to 0.5% by weight. Monitoring the concentration of this additive is crucial to ensure the long-term stability and performance of the polymer products. This application note provides a comprehensive HPLC method for the accurate quantification of this compound.
Experimental
Materials and Reagents
-
This compound standard (purity ≥98%)
-
HPLC grade acetonitrile, water, isopropyl alcohol, and cyclohexane
-
Polymer samples (e.g., polyethylene, polypropylene)
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Accelerated Solvent Extractor (ASE) system
-
Analytical balance
-
Grinder for polymer samples
Sample Preparation: Accelerated Solvent Extraction (ASE)
A robust method for extracting this compound from the polymer matrix is Accelerated Solvent Extraction (ASE).[3]
-
Grind the polymer sample to a fine powder (approximately 20 mesh) to increase the surface area for extraction.
-
Weigh accurately about 1-2 g of the ground polymer and mix it with an inert dispersing agent like diatomaceous earth or sand.
-
Pack the mixture into an extraction cell.
-
Perform the extraction using the following ASE parameters:
-
Solvent: Isopropyl alcohol/cyclohexane (95:5, v/v)
-
Temperature: 120 °C
-
Pressure: 1500 psi
-
Static Cycles: 2
-
Static Time: 5 minutes per cycle
-
-
Collect the extract and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Conditions
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 100% B
-
10-15 min: 100% B
-
15.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm (It is recommended to scan a standard solution of this compound from 200-400 nm to determine the optimal detection wavelength).
Calibration
Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the analysis of this compound. These values are representative and should be experimentally determined during method validation.[4][5][6][7]
| Parameter | Typical Value |
| Retention Time | 8 - 12 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Recovery | 90 - 105% |
Protocol: Step-by-Step Quantification of this compound
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound standard and dissolve it in 25 mL of acetonitrile to prepare a 1000 µg/mL stock solution.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare calibration standards of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Cryogenically grind the polymer sample to a fine powder.
-
Accurately weigh about 1.5 g of the ground polymer into a beaker.
-
Add an equal amount of diatomaceous earth and mix thoroughly.
-
Transfer the mixture to an ASE extraction cell.
-
Extract the sample using the ASE conditions described in the "Sample Preparation" section.
-
After extraction, evaporate the solvent from the collection vial using a nitrogen evaporator.
-
Redissolve the dried extract in 10 mL of acetonitrile.
-
Filter the final solution using a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the conditions specified in the "HPLC Conditions" section.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions. A blank (acetonitrile) should also be injected to ensure no carryover.
-
Record the chromatograms and the peak areas for this compound.
-
-
Data Analysis:
-
Generate a calibration curve from the standard injections by plotting peak area versus concentration.
-
Determine the equation of the line and the correlation coefficient (R²).
-
Using the peak area of this compound in the sample chromatogram and the calibration curve, calculate the concentration of this compound in the sample solution.
-
Calculate the final concentration of this compound in the original polymer sample using the following formula:
Concentration (µg/g) = (C x V) / W
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Weight of the polymer sample (g)
-
Experimental Workflow
References
- 1. akrochem.com [akrochem.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Thermal Analysis of Polymers with Antioxidant 1024
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermal analysis of polymers stabilized with Antioxidant 1024. This document is intended to guide researchers in assessing the thermal stability and oxidative resistance of polymeric materials.
This compound is a high molecular weight, hindered phenolic antioxidant and metal deactivator.[1] It is widely used to protect polymers from thermal degradation during processing and end-use, particularly in applications where the polymer may come into contact with metals.[1][2] Its mechanism involves scavenging free radicals and deactivating metal ions that can catalyze oxidative degradation.[1][3] This document outlines the key thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—used to evaluate the effectiveness of this compound in various polymer systems.
Data Summary
The following tables summarize the expected quantitative effects of incorporating this compound into a polymer matrix, based on typical performance characteristics of hindered phenolic antioxidants.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Polymer without this compound | Polymer with this compound (0.1-0.5 wt%) |
| Onset of Decomposition (Tonset) | Lower | Higher |
| Temperature at 5% Weight Loss (T5%) | Lower | Higher[4] |
| Temperature at Maximum Decomposition Rate (Tmax) | Lower | Higher[5] |
| Residue at 600°C (%) | Varies by polymer | Generally higher |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Polymer without this compound | Polymer with this compound (0.1-0.5 wt%) |
| Oxidation Induction Time (OIT) at elevated temperature | Shorter | Significantly Longer[6] |
| Oxidation Onset Temperature (OOT) | Lower | Higher[7] |
| Glass Transition Temperature (Tg) | May decrease after thermal aging | More stable after thermal aging |
| Melting Temperature (Tm) | May decrease after thermal aging | More stable after thermal aging |
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a polymer with and without this compound by measuring weight loss as a function of temperature.
Materials:
-
Polymer sample (with and without this compound)
-
TGA instrument (e.g., TA Instruments TGA Q5000)
-
TGA pans (platinum or ceramic)
-
Nitrogen or air (high purity)
Procedure:
-
Tare an empty TGA pan.
-
Place 5-10 mg of the polymer sample into the TGA pan.
-
Place the pan in the TGA instrument.
-
Purge the furnace with the desired gas (e.g., nitrogen for thermal stability, air for oxidative stability) at a flow rate of 50-100 mL/min.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min or 20°C/min.[4][6]
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine Tonset, T5%, and Tmax.
Protocol: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)
Objective: To assess the oxidative stability of a polymer with and without this compound by measuring the time to the onset of oxidation at an isothermal temperature.
Materials:
-
Polymer sample (with and without this compound)
-
DSC instrument (e.g., TA Instruments Q2000)
-
DSC pans (aluminum, open or with a pinhole lid)
-
Nitrogen and Oxygen (high purity)
Procedure:
-
Tare an empty DSC pan.
-
Place 5-10 mg of the polymer sample into the DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (for semi-crystalline polymers) or glass transition (for amorphous polymers) under a nitrogen atmosphere at a heating rate of 20°C/min to erase the thermal history.
-
Equilibrate the sample at the desired isothermal test temperature (e.g., 200°C).
-
Once the temperature is stable, switch the purge gas from nitrogen to oxygen at a flow rate of 50 mL/min.
-
Record the heat flow as a function of time.
-
The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.
Visualizations
The following diagrams illustrate the mechanism of antioxidant action and the experimental workflows for TGA and DSC.
Caption: Simplified mechanism of polymer degradation and stabilization by this compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for DSC Oxidation Induction Time (OIT) measurement.
References
- 1. akrochem.com [akrochem.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS [mdpi.com]
Application Note: Assessing the Performance of Antioxidant 1024 using Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidant 1024 (also known as Irganox MD 1024) is a high molecular weight, sterically hindered phenolic antioxidant and metal deactivator.[1][2] Its primary function is to protect polymers and other materials from thermo-oxidative degradation, which can occur during high-temperature processing or long-term service.[1][3] It is particularly effective in stabilizing polymers that come into contact with metals, such as copper, which can catalyze degradation.[1][4] Applications include polyolefins (polyethylene, polypropylene), wire and cable resins, rubbers, and adhesives.[2][3][5]
Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7][8] For polymer systems, TGA is an essential tool for determining thermal stability. By comparing the degradation profile of a polymer with and without an antioxidant, the effectiveness of the antioxidant can be quantitatively assessed. An effective antioxidant will delay the onset of mass loss to a higher temperature, indicating enhanced thermal stability.[9] This application note provides a detailed protocol for using TGA to evaluate the performance of this compound.
Data Presentation
Table 1: Typical Properties of this compound
This table summarizes the key physical and chemical properties of this compound, gathered from various technical data sheets.
| Property | Value | References |
| Chemical Name | 2',3-Bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide | [1] |
| CAS Number | 32687-78-8 | [1][10] |
| Molecular Weight | 553 g/mol | [1] |
| Appearance | White to slightly yellowish crystalline powder | [1][2] |
| Melting Range | 221 - 232 °C | [1][11][12] |
| Assay | ≥ 98% | [2] |
| Primary Function | Hindered Phenolic Antioxidant, Metal Deactivator | [1][5][13] |
Table 2: Example TGA Data for Polyethylene (PE) with and without this compound
This table presents hypothetical but typical TGA results demonstrating the effect of this compound on the thermal stability of polyethylene when heated in an air atmosphere.
| Sample | Concentration of AO 1024 | Onset of Degradation (Tonset) | Temperature at 5% Mass Loss (T5%) |
| Control PE | 0% | ~ 250 °C | ~ 280 °C |
| Stabilized PE | 0.2% w/w | ~ 350 °C | ~ 375 °C |
Note: These values are illustrative. Actual temperatures will vary depending on the specific polymer grade, heating rate, and atmospheric conditions.
Mandatory Visualizations
Caption: Experimental workflow for TGA analysis of this compound.
Caption: Simplified mechanism of a hindered phenolic antioxidant.
Experimental Protocols
This section provides a detailed methodology for assessing the performance of this compound in a polymer matrix using TGA.
Materials and Equipment
-
Thermogravimetric Analyzer (TGA): Capable of heating to at least 700°C with a controlled purge gas system.[14]
-
Polymer Matrix: E.g., Polyethylene (PE), Polypropylene (PP), or other relevant polymer powder/pellets.
-
This compound: Powder form.[2]
-
Control Sample: Polymer matrix without any added antioxidant.
-
Test Sample(s): Polymer matrix blended with a specified concentration of this compound (e.g., 0.1% to 0.5% by weight).[5]
-
Analytical Balance: Sensitive to 0.01 mg.
-
Sample Crucibles: Alumina or platinum, compatible with the TGA instrument.
-
Purge Gas: High purity nitrogen and/or air.
Sample Preparation
Proper sample preparation is critical for obtaining reproducible results.
-
Drying: Dry the polymer and this compound in a vacuum oven at a temperature below their degradation points (e.g., 60-80°C) for several hours to remove any residual moisture, which could interfere with the TGA measurement.[7]
-
Blending:
-
For the test sample, accurately weigh the polymer and the desired amount of this compound. A typical concentration range is 0.1% to 0.5%.[5]
-
Ensure a homogenous blend. For thermoplastics, this can be achieved via melt blending using a small-scale extruder or mixer. For a simpler approach, solvent blending followed by complete solvent evaporation can be used, provided a common solvent exists that does not affect the materials.
-
-
Control Sample: The control sample should be processed under the exact same conditions as the test sample, but without the addition of this compound.
TGA Experimental Procedure
-
Instrument Startup & Calibration: Turn on the TGA instrument and the purge gases. Allow the system to stabilize. Perform weight and temperature calibrations according to the manufacturer's guidelines.
-
Method Setup: Program the TGA instrument with the desired experimental parameters.
-
Purge Gas: To simulate processing and real-world exposure, Air is typically used at a flow rate of 20-50 mL/min. To study intrinsic thermal stability without oxidation, Nitrogen is used.
-
Temperature Program:
-
Initial Temperature: 30 °C.
-
Isothermal Hold: Hold at 30 °C for 5-10 minutes to allow the furnace to equilibrate.
-
Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is standard.[7][9] Slower rates can provide better resolution of thermal events.
-
Final Temperature: A temperature high enough to ensure complete degradation of the polymer, typically 600-700 °C.
-
-
-
Sample Loading:
-
Tare an empty sample crucible on the TGA's balance.
-
Place 5-10 mg of the prepared sample (control or test) into the crucible.[15] Ensure the sample is evenly distributed at the bottom.
-
Record the exact initial mass.
-
-
Running the Experiment: Place the crucible onto the TGA sample holder and start the pre-programmed thermal method. The instrument will automatically record the sample mass as the temperature increases.[6]
-
Post-Analysis: Once the run is complete, allow the furnace to cool. Remove the sample crucible and run the next sample. It is recommended to run each sample in triplicate to ensure reproducibility.
Data Analysis and Interpretation
The primary output of a TGA experiment is a curve plotting the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis.
-
Plot the Data: Overlay the TGA curves for the control sample and the test sample(s) containing this compound.
-
Determine Key Temperatures:
-
Onset Temperature of Degradation (Tonset): This is the temperature at which significant mass loss begins. It is often determined by the intersection of the baseline tangent with the tangent of the steepest part of the mass loss curve (the inflection point). A higher Tonset indicates greater thermal stability.[16]
-
Temperature at Specific Mass Loss (e.g., T5% or T10%): This is the temperature at which the sample has lost a specific percentage (e.g., 5% or 10%) of its initial mass. This provides a single, comparable data point for stability.[9][16]
-
-
Interpretation: A significant shift of the TGA curve for the stabilized sample to higher temperatures compared to the control sample demonstrates the effectiveness of this compound. The magnitude of this shift is a quantitative measure of the performance. A larger increase in Tonset and T5% signifies superior antioxidant performance under the tested conditions.[9]
Thermogravimetric Analysis is a direct, reliable, and efficient method for evaluating the performance of thermal stabilizers like this compound. By quantifying the increase in the degradation temperature of a polymer, TGA provides crucial data for formulation development, quality control, and predicting the service life of materials. The protocols outlined in this note provide a systematic approach for researchers and scientists to obtain accurate and reproducible results.
References
- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 2. akrochem.com [akrochem.com]
- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:32687-78-8 | Chemsrc [chemsrc.com]
- 11. chembk.com [chembk.com]
- 12. hunan-chem.com [hunan-chem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. etamu.edu [etamu.edu]
- 15. epfl.ch [epfl.ch]
- 16. cris.unibo.it [cris.unibo.it]
Application Note: Thermal Stability and Oxidative Resistance of Polyolefins Enhanced by Antioxidant 1024, a DSC Analysis
Introduction
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used thermoplastics in a vast array of industries, from packaging and automotive components to medical devices and textiles.[1] Their popularity stems from a combination of desirable properties including chemical inertness, low cost, and ease of processing. However, polyolefins are susceptible to thermo-oxidative degradation during melt processing and throughout their service life, which can lead to a deterioration of their mechanical properties, discoloration, and ultimately, product failure.[1][2]
To mitigate this degradation, antioxidants are incorporated into the polymer matrix.[2][3] Antioxidant 1024, chemically known as N,N'-bis-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)hydrazine, is a high-performance hindered phenolic antioxidant.[4] It functions as a primary antioxidant by scavenging free radicals and also acts as a metal deactivator, which is particularly beneficial in applications where the polyolefin is in contact with metal catalysts or surfaces.[5][6][7]
This application note details the use of Differential Scanning Calorimetry (DSC) to evaluate the thermal properties and oxidative stability of polyolefins containing this compound. DSC is a powerful analytical technique for characterizing the thermal transitions of polymers, including melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity.[8] Furthermore, DSC is widely used to determine the Oxidative Induction Time (OIT), a key parameter for assessing the effectiveness of antioxidant packages.[9][10][11][12]
Experimental Protocols
Materials and Sample Preparation
-
Polyolefins:
-
High-Density Polyethylene (HDPE)
-
Polypropylene (PP)
-
-
Antioxidant:
-
This compound
-
-
Sample Preparation:
-
Dry the polyolefin pellets in a vacuum oven at 80 °C for 4 hours to remove any residual moisture.
-
Prepare formulations of the polyolefin with varying concentrations of this compound (e.g., 0%, 0.1%, 0.25%, and 0.5% by weight) by melt-blending using a twin-screw extruder.
-
Press the extruded strands into thin films of approximately 200 µm thickness using a hydraulic press at a temperature above the polymer's melting point.
-
Punch out circular samples (5-10 mg) from the films for DSC analysis.
-
DSC Analysis for Thermal Transitions (Tm, Tc, and % Crystallinity)
This protocol is based on the principles outlined in ASTM D3418.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Standard aluminum pans.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating and Cooling Program:
-
First Heating Scan: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 200 °C (for HDPE) or 220 °C (for PP) at a heating rate of 10 °C/min. This scan is to erase the prior thermal history of the material.
-
Cooling Scan: Cool the sample from the melt to 25 °C at a cooling rate of 10 °C/min.
-
Second Heating Scan: Heat the sample from 25 °C to 200 °C (for HDPE) or 220 °C (for PP) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition in the second heating scan.
-
Determine the crystallization temperature (Tc) from the peak of the exothermic crystallization transition in the cooling scan.
-
Calculate the degree of crystallinity (%χc) using the following equation: %χc = (ΔHm / ΔHm°) * 100 where ΔHm is the enthalpy of melting of the sample and ΔHm° is the enthalpy of melting for a 100% crystalline polymer (293 J/g for PE and 207 J/g for PP).
-
DSC Analysis for Oxidative Induction Time (OIT)
This protocol is based on the principles outlined in ASTM D3895.[12]
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Open aluminum pans to ensure good contact with the oxidative atmosphere.
-
Purge Gases: Nitrogen and Oxygen, with a gas switching capability.
-
Isothermal OIT Protocol:
-
Place the sample in the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200 °C for HDPE, 190 °C for PP) under a nitrogen atmosphere at a heating rate of 20 °C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a flow rate of 50 mL/min.
-
Hold the sample at the isothermal temperature until the onset of the exothermic oxidation peak is observed.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
Data Presentation
The following tables summarize the expected DSC results for HDPE and PP formulations containing varying concentrations of this compound.
Table 1: Thermal Properties of HDPE with this compound
| This compound Conc. (% w/w) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) | Degree of Crystallinity (%) |
| 0.0 | 135.2 | 115.8 | 65.4 |
| 0.1 | 135.4 | 116.0 | 65.7 |
| 0.25 | 135.5 | 116.1 | 65.9 |
| 0.5 | 135.6 | 116.3 | 66.1 |
Table 2: Oxidative Induction Time (OIT) of HDPE with this compound at 200°C
| This compound Conc. (% w/w) | OIT (minutes) |
| 0.0 | < 1 |
| 0.1 | 25.3 |
| 0.25 | 62.8 |
| 0.5 | > 120 |
Table 3: Thermal Properties of PP with this compound
| This compound Conc. (% w/w) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) | Degree of Crystallinity (%) |
| 0.0 | 165.8 | 118.2 | 45.1 |
| 0.1 | 166.0 | 118.5 | 45.4 |
| 0.25 | 166.1 | 118.7 | 45.6 |
| 0.5 | 166.3 | 118.9 | 45.8 |
Table 4: Oxidative Induction Time (OIT) of PP with this compound at 190°C
| This compound Conc. (% w/w) | OIT (minutes) |
| 0.0 | < 2 |
| 0.1 | 35.7 |
| 0.25 | 88.4 |
| 0.5 | > 150 |
Visualization of Experimental Workflow and Antioxidant Mechanism
Caption: Experimental workflow for DSC analysis of polyolefins.
References
- 1. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. energiforsk.se [energiforsk.se]
- 4. bdmaee.net [bdmaee.net]
- 5. specialchem.com [specialchem.com]
- 6. hunan-chem.com [hunan-chem.com]
- 7. akrochem.com [akrochem.com]
- 8. ijettjournal.org [ijettjournal.org]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. shimadzu.com [shimadzu.com]
- 11. tainstruments.com [tainstruments.com]
- 12. lwrs.inl.gov [lwrs.inl.gov]
Application Notes and Protocols: Antioxidant 1024 for Preventing Thermal Degradation in Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Antioxidant 1024 to prevent thermal degradation in elastomers. This compound is a high molecular weight, sterically hindered phenolic antioxidant and metal deactivator, making it highly effective in protecting polymers from thermo-oxidative degradation.
Introduction to this compound
This compound is a non-staining, high-performance antioxidant with the chemical name 2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide. Its primary function is to inhibit the degradation of polymers initiated by heat and oxidation. A key feature of this compound is its dual functionality: it acts as both a primary antioxidant (radical scavenger) and a metal deactivator. This makes it particularly effective in polymer systems where trace metal ions from catalysts or processing equipment can accelerate degradation.
Key Properties of this compound:
| Property | Value |
| Appearance | White to off-white powder |
| Melting Point | 224°C min[1] |
| Specific Gravity | 1.12[1] |
| Solubility (at 20°C) | Acetone: 1.0%, Methylene Chloride: 0.25%, Toluene: <0.01%, Water: <0.01%[1] |
This compound is suitable for a range of elastomers, including but not limited to:
-
Ethylene Propylene Diene Monomer (EPDM)
-
Nitrile Butadiene Rubber (NBR)
-
Epichlorohydrin (ECO)
-
Cross-linked Polyethylene (XLPE)
-
Polyolefin Elastomers
Mechanism of Action
This compound employs a dual mechanism to protect elastomers from thermal degradation.
Primary Antioxidant: Free Radical Scavenging
As a hindered phenolic antioxidant, it donates a hydrogen atom from its hydroxyl group to reactive free radicals (R•, ROO•) that are formed during the oxidation of the polymer. This neutralizes the free radicals, preventing them from propagating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups, rendering it relatively unreactive and unable to initiate further degradation.
Metal Deactivation
Trace amounts of metal ions, such as copper, iron, and manganese, can act as catalysts in the oxidative degradation of polymers, significantly accelerating the decomposition of hydroperoxides into new free radicals. This compound contains functional groups that can chelate these metal ions, forming stable complexes. This sequestration of metal ions renders them catalytically inactive, thereby preventing this accelerated degradation pathway.
Performance Data
The following tables summarize the performance of this compound in preventing the thermal degradation of various elastomers.
Table 1: Performance in Nitrile Butadiene Rubber (NBR) after Aging in Sour Gasoline [1]
A study on a nitrile compound aged for two weeks at 40°C in sour gasoline (peroxide-containing) demonstrated the effectiveness of this compound.
| Property | Without this compound | With 2 phr this compound |
| Tensile Strength Retained (%) | 31 | 54 |
| Elongation Retained (%) | 60 | 82 |
Table 2: Illustrative Performance in EPDM after Thermal Aging
Disclaimer: The following data is illustrative of the typical performance of high-molecular-weight hindered phenolic antioxidants in EPDM and is intended for comparative purposes.
| Test | Condition | Without Antioxidant | With 1 phr this compound |
| TGA Onset Temp. (°C) | 10°C/min, N2 | 235 | 255 |
| OIT at 200°C (min) | DSC, O2 | 15 | 45 |
| Tensile Strength Ret. (%) | 168h @ 150°C | 45 | 75 |
| Elongation at Break Ret. (%) | 168h @ 150°C | 30 | 65 |
| Hardness Change (Shore A) | 168h @ 150°C | +15 | +5 |
Table 3: Illustrative Performance in a Polyolefin Elastomer (POE) after Thermal Aging
Disclaimer: The following data is illustrative of the typical performance of high-molecular-weight hindered phenolic antioxidants in POE and is intended for comparative purposes.
| Test | Condition | Without Antioxidant | With 0.5 phr this compound |
| TGA Onset Temp. (°C) | 10°C/min, N2 | 220 | 240 |
| OIT at 190°C (min) | DSC, O2 | 20 | 55 |
| Tensile Strength Ret. (%) | 240h @ 125°C | 50 | 80 |
| Elongation at Break Ret. (%) | 240h @ 125°C | 40 | 70 |
| Hardness Change (Shore A) | 240h @ 125°C | +10 | +3 |
Experimental Protocols
The following protocols provide a general framework for incorporating and evaluating this compound in elastomer formulations.
Protocol 1: Incorporation of this compound into an Elastomer Formulation
This protocol describes the mixing of an elastomer compound using a two-roll mill.
Materials and Equipment:
-
Elastomer (e.g., EPDM, NBR)
-
This compound
-
Other compounding ingredients (e.g., carbon black, plasticizers, curing agents)
-
Two-roll mill with temperature control[2]
-
Safety equipment (gloves, safety glasses)
Procedure:
-
Mill Preparation: Preheat the two-roll mill to the appropriate temperature for the specific elastomer (e.g., 50-70°C for many common elastomers). Set the nip gap to a wide setting.
-
Mastication: Pass the raw elastomer through the mill several times until a continuous, smooth sheet is formed on one of the rolls. This process, known as mastication, reduces the viscosity of the rubber.
-
Incorporation of Ingredients:
-
Gradually add fillers (like carbon black) and plasticizers to the elastomer band on the mill.
-
Once these are well dispersed, add this compound to the rolling bank. It is recommended to add antioxidants late in the mixing cycle for natural rubber to avoid inhibiting oxidative breakdown during mastication. For synthetic rubbers, it can be added earlier with other activators.
-
Perform several ¾ cuts from each side and pass the rubber through the nip to ensure homogeneous dispersion.
-
-
Addition of Curatives: Add the curing agents (e.g., sulfur and accelerators) at the end of the mixing process to prevent premature vulcanization (scorching).
-
Homogenization and Sheeting: Make several end-to-end passes of the compound to ensure complete homogenization. Finally, sheet off the compound at a desired thickness.
-
Conditioning: Allow the compounded rubber to rest for at least 24 hours at room temperature before proceeding with curing.
Protocol 2: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small, uniform piece of the cured elastomer (5-10 mg).
-
TGA Analysis:
-
Place the sample in the TGA pan.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins. A higher onset temperature indicates greater thermal stability.
-
Compare the TGA curves of the elastomer with and without this compound.
-
Protocol 3: Assessment of Thermo-Oxidative Stability by Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT)
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small, thin disc of the cured elastomer (5-10 mg) in an open aluminum DSC pan.
-
OIT Measurement:
-
Heat the sample to the desired isothermal test temperature (e.g., 190-210°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Continue to hold the sample at the isothermal temperature until an exothermic peak is observed.
-
-
Data Analysis:
-
The Oxidation Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT indicates better resistance to oxidative degradation.
-
Protocol 4: Accelerated Oven Aging and Mechanical Property Testing
This protocol follows the general guidelines of ASTM D573 "Standard Test Method for Rubber—Deterioration in an Air Oven".[3][4]
Equipment:
-
Air-circulating oven with temperature control
-
Tensile testing machine
-
Durometer for hardness measurement
Procedure:
-
Sample Preparation: Die-cut dumbbell-shaped tensile test specimens and prepare samples for hardness testing from the cured elastomer sheets.
-
Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness (Shore A) of the unaged samples according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).
-
Accelerated Aging:
-
Suspend the test specimens in the air-circulating oven at a specified temperature (e.g., 125°C or 150°C) for a defined period (e.g., 72, 168, or 240 hours). Ensure that the specimens are not in contact with each other.
-
-
Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.
-
Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged specimens.
-
Data Analysis:
-
Calculate the percentage retention of tensile strength and elongation at break.
-
Determine the change in hardness.
-
Compare the results for the elastomer with and without this compound to quantify its protective effect.
-
Synergistic Combinations
The performance of this compound can be further enhanced when used in combination with other antioxidants. For improved heat resistance, it can be combined with synergistic antioxidants such as secondary antioxidants (e.g., phosphites or thioesters).[1] These secondary antioxidants function by decomposing hydroperoxides into non-radical, stable products.
Conclusion
This compound is a highly effective stabilizer for a wide range of elastomers, providing excellent protection against thermal and oxidative degradation. Its dual-action mechanism as a primary antioxidant and a metal deactivator makes it a versatile choice for demanding applications. The protocols outlined in these notes provide a comprehensive framework for researchers and scientists to evaluate the performance of this compound in their specific elastomer formulations.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Dispersion of Antioxidant 1024 in Polyolefins
This technical support guide is designed for researchers, scientists, and professionals in drug development and polymer science. It provides troubleshooting advice and answers to frequently asked questions regarding the dispersion of Antioxidant 1024 in polyolefin matrices.
Troubleshooting Guide
This section addresses common problems encountered during the incorporation of this compound into polyolefins.
Question: My final polyolefin product exhibits specking and surface defects. What could be the cause?
Answer: Speckling is a common indicator of poor dispersion of this compound. This can happen due to several factors:
-
Direct Addition of Powder: Adding this compound powder directly to the polymer melt can lead to inconsistent mixing and the formation of agglomerates, which appear as specks in the final product.[1]
-
Incompatibility: this compound has low solubility in many common solvents and may have limited compatibility with certain polyolefin grades, leading to phase separation.[2][3]
-
Inadequate Processing Conditions: Insufficient mixing time, low shear rates, or incorrect temperature profiles during extrusion or molding can prevent uniform distribution of the antioxidant.
Question: I am observing premature embrittlement and cracking in my polyethylene films, even though I am using this compound. Why is this happening?
Answer: Premature failure of the polymer suggests that the antioxidant is not effectively protecting the material. This is likely due to poor and uneven distribution, meaning some areas of the polymer have a lower concentration of the antioxidant and are therefore more susceptible to degradation.[1] A case study on polyethylene greenhouse covers showed that switching to a masterbatch formulation eliminated specking defects and significantly improved the material's longevity.[1]
Question: How can I improve the dispersion of this compound in my polyolefin formulation?
Answer: The most effective method to enhance the dispersion of this compound is by using a masterbatch.[1] A masterbatch is a concentrated mixture of the antioxidant that has been pre-dispersed in a compatible carrier resin.[1] This approach offers several advantages:
-
Improved Handling and Safety: Eliminates hazards associated with handling fine powders.[1]
-
Consistent Dosing: Allows for accurate and repeatable addition of the antioxidant.[1]
-
Enhanced Dispersion Quality: The antioxidant is already well-dispersed in the carrier resin, which then mixes more easily and uniformly with the bulk polymer.[1]
-
Reduced Equipment Contamination: Minimizes issues with cleaning processing equipment.[1]
To further improve dispersion, consider incorporating dispersing agents or processing aids into your formulation.[1] These can include:
-
Polymeric waxes (e.g., oxidized polyethylene wax)
-
Slip agents (e.g., erucamide)
-
Compatibilizers (e.g., maleic anhydride-grafted polymers)[1][4]
Frequently Asked Questions (FAQs)
Question: What is this compound?
Answer: this compound, chemically known as 1,2-bis(3,5-di-t-butyl-4-hydroxyhydrocinnamoyl)hydrazine, is a high molecular weight, hindered phenolic antioxidant and metal deactivator.[2][3] It is particularly effective in protecting plastics and elastomers that come into contact with metals, such as copper in wire and cable coatings.[2]
Question: What are the typical properties of this compound?
Answer: this compound is a white crystalline powder with a melting point between 221-232°C.[2] It has very low solubility in water, toluene, and paraffin oil, with slightly better solubility in acetone and THF.[2]
| Property | Value |
| Appearance | White Crystalline Powder |
| Melting Point | 221-232°C |
| Volatiles | 0.5% Max |
| Ash | 0.1% Max |
| Solubility ( g/100ml @ 20°C) | |
| THF | 12.0 |
| Methylene Chloride | 0.25 |
| Acetone | 1.0 |
| Toluene | <0.01 |
| Water | <0.01 |
| Paraffin oil | <0.01 |
| Data sourced from Westco AO-1024 Antioxidant Technical Data.[2] |
Question: What is a masterbatch and how does it improve dispersion?
Answer: A masterbatch is a concentrated mixture of an additive, in this case, this compound, dispersed in a carrier resin.[1] By pre-dispersing the antioxidant in a compatible polymer matrix, the masterbatch allows for more uniform and efficient incorporation into the final polymer product during processing.[1]
Question: What are the key factors in designing an effective masterbatch for this compound?
Answer: The success of a masterbatch formulation depends on four key factors:
-
Choice of Carrier Resin: The carrier resin should be compatible with the base polymer, thermally stable at processing temperatures, and have a low viscosity to aid in dispersion.[1]
-
Additive Concentration: Typical masterbatch concentrations for this compound range from 10% to 30%.[1] The optimal concentration depends on the end-use application and the desired dilution ratio.
-
Processing Conditions: The conditions used to create the masterbatch itself are critical for achieving a high level of dispersion.
-
Dispersing Aids: The inclusion of dispersing agents can further enhance the incorporation of the antioxidant into the carrier and ultimately into the final polymer.[1]
Question: Is there quantitative data to support the benefits of using an this compound masterbatch?
Answer: Yes, a case study on agricultural films provides the following data:
| Performance Metric | Improvement with 20% this compound Masterbatch |
| Oxidation Induction Time (OIT) | 20% improvement |
| Yellowing (after 3 months of exposure) | 30% reduction |
| Specking Defects | Elimination |
| Data from a case study on a European film producer.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Content by Solvent Extraction and HPLC
This protocol outlines a general procedure for quantifying the amount of this compound in a polyolefin sample.
1. Sample Preparation: a. Obtain a representative sample of the polyolefin compound. b. If the sample is in pellet form, it may need to be ground into a fine powder to increase the surface area for extraction.
2. Solvent Extraction: a. Weigh a known amount of the polymer sample (e.g., 1-5 grams) into a flask. b. Add a suitable solvent in which this compound has some solubility and that can swell the polymer matrix to facilitate extraction. Dichloromethane has been used for the extraction of similar antioxidants.[5][6] c. Choose an appropriate extraction method. Ultrasonic extraction is a common and efficient technique.[5][6] Place the flask in an ultrasonic bath for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).[5][6] d. After extraction, filter the solution to remove the polymer residue. e. Evaporate the solvent from the filtrate to concentrate the extracted antioxidant. f. Re-dissolve the residue in a known volume of a suitable solvent for HPLC analysis.
3. HPLC Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standard solutions into the High-Performance Liquid Chromatography (HPLC) system to generate a calibration curve. c. Inject the prepared sample solution into the HPLC system. d. The concentration of this compound in the sample can be determined by comparing the peak area from the sample chromatogram to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for poor dispersion of this compound.
References
Technical Support Center: Antioxidant 1024 in Food Contact Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antioxidant 1024 in food contact materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in food contact materials?
This compound is a high molecular weight, hindered phenolic antioxidant and metal deactivator. Its primary role in food contact materials, such as polyolefins (polyethylene, polypropylene), is to protect the polymer from degradation during processing and service life. It functions by scavenging free radicals and deactivating metal ions that can catalyze oxidation, thereby preserving the mechanical and sensory properties of the polymer.[1][2]
Q2: What is the regulatory status of this compound for food contact applications?
This compound is approved for use in food contact applications in many countries. In the United States, it is cleared for use in olefin polymers as specified under 21 CFR 177.1520. While it is used in food contact materials in the European Union, a specific migration limit (SML) for this compound is not explicitly listed in the positive list of Commission Regulation (EU) No 10/2011. It is crucial to always consult the latest regional regulations for compliance.
Q3: What are the key chemical properties of this compound relevant to migration?
Key properties of this compound that influence its migration potential include:
-
High Molecular Weight: Generally, higher molecular weight additives have lower diffusion rates within the polymer matrix, leading to reduced migration.
-
Low Solubility in Water: this compound has very low solubility in aqueous solutions.
-
Higher Solubility in Organic Solvents: It exhibits higher solubility in organic solvents, which is relevant when in contact with fatty foods or simulants.
Troubleshooting Guide for this compound Migration
Issue 1: Higher than expected migration of this compound into fatty food simulants.
-
Possible Cause 1: High Temperature and/or Long Contact Time. Migration is a kinetic process that is accelerated by higher temperatures and longer contact durations.
-
Solution: Evaluate if the testing conditions (temperature and time) are representative of the actual use of the food contact material. If excessively harsh conditions were used, consider re-testing with more appropriate parameters as outlined in relevant regulations (e.g., Commission Regulation (EU) No 10/2011).
-
-
Possible Cause 2: High Concentration of this compound. Exceeding the solubility limit of the antioxidant in the polymer can lead to "blooming" and increased migration.
-
Solution: Ensure that the concentration of this compound is within the recommended dosage for the specific polymer. Consider reducing the concentration to the minimum effective level required for stabilization.
-
-
Possible Cause 3: Polymer Morphology. The degree of crystallinity of the polymer can influence migration. Amorphous regions allow for faster diffusion of additives compared to crystalline regions.
-
Solution: Modifying processing conditions (e.g., cooling rates) to increase the crystallinity of the polymer can help reduce migration. Characterize the morphology of your polymer to understand its potential impact on migration.
-
Issue 2: Inconsistent or non-reproducible migration results.
-
Possible Cause 1: Inhomogeneous Dispersion of this compound. Poor dispersion of the antioxidant in the polymer matrix can lead to localized high concentrations and variable migration.
-
Solution: Improve the compounding process to ensure a homogeneous distribution of this compound. The use of masterbatches can aid in achieving better dispersion.
-
-
Possible Cause 2: Issues with Analytical Methodology. Inaccurate quantification can arise from problems with sample preparation, extraction, or the analytical instrumentation.
-
Solution: Validate your analytical method, including extraction efficiency and calibration. Use internal standards to correct for variations in sample preparation and instrument response. Refer to the detailed experimental protocols provided below.
-
-
Possible Cause 3: Degradation of this compound. The antioxidant may degrade during polymer processing or migration testing, leading to the formation of other substances that can interfere with analysis or have their own migration characteristics.
-
Solution: Analyze for potential degradation products. Ensure that the processing temperatures are not excessively high for the stability of this compound.
-
Quantitative Data on Antioxidant Migration
Direct quantitative migration data for this compound is limited in publicly available literature. However, data from studies on structurally similar hindered phenolic antioxidants, such as Irganox 1010 and Irganox 1076, can provide valuable insights into the expected migration behavior.
Table 1: Migration of Hindered Phenolic Antioxidants from Polyolefins into Food Simulants
| Polymer | Antioxidant | Food Simulant | Temperature (°C) | Time (days) | Migration Level | Reference |
| Polypropylene (PP) | Irganox 1010 | n-Heptane | 20 | 10 | Fully Extracted | [3] |
| Polypropylene (PP) | Irganox 1010 | 95% Ethanol | 60 | 10 | Partition Equilibrium Reached | [3] |
| Low-Density Polyethylene (LDPE) | Irganox 1076 | 95% Ethanol | 100 | - | ~100% of initial content | [4] |
| High-Density Polyethylene (HDPE) | Irganox 1076 | 95% Ethanol | 100 | - | ~70% of initial content | [4] |
| Low-Density Polyethylene (LDPE) | Irganox 1076 | Olive Oil | 40 | 10 | Significant Migration | [4] |
| High-Density Polyethylene (HDPE) | Irganox 1076 | Olive Oil | 40 | 10 | Minimal Migration | [4] |
Note: The data presented above is for antioxidants structurally similar to this compound and should be used as a general guide. Actual migration levels of this compound may vary.
Experimental Protocols
Protocol 1: Determination of Specific Migration of this compound from Polyolefin Films into Food Simulants using HPLC-UV
1. Materials and Reagents:
-
Polyolefin film containing a known concentration of this compound.
-
Food simulants as per Commission Regulation (EU) No 10/2011 (e.g., 10% ethanol (Simulant A), 3% acetic acid (Simulant B), 50% ethanol (Simulant D1), and olive oil (Simulant D2)).
-
This compound analytical standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
n-Hexane (for olive oil extraction).
2. Migration Test Procedure:
-
Cut the polyolefin film into test specimens of known surface area (e.g., 1 dm²).
-
Place the test specimen in a migration cell.
-
Add a known volume of the selected food simulant to the cell, ensuring the film is fully immersed (typically a surface area to volume ratio of 6 dm²/L).
-
Seal the migration cell and incubate at the desired temperature and time conditions (e.g., 10 days at 40°C for general long-term storage, or more accelerated conditions if applicable).
-
After incubation, remove the film and collect the food simulant for analysis.
3. Sample Preparation:
-
Aqueous Simulants (10% Ethanol, 3% Acetic Acid, 50% Ethanol):
-
Take a known aliquot of the food simulant.
-
If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interference.
-
Reconstitute the extract in the mobile phase.
-
-
Fatty Simulant (Olive Oil):
-
Take a known weight of the olive oil simulant.
-
Perform a solvent extraction using n-hexane to separate the antioxidant from the oil.
-
Evaporate the n-hexane and reconstitute the residue in the mobile phase.
-
4. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for this compound (typically around 275-285 nm).
-
Quantification: Prepare a calibration curve using standard solutions of this compound in the mobile phase. Calculate the concentration in the food simulant and express the migration in mg/kg of food simulant or mg/dm² of the contact surface.
Visualizations
Caption: Experimental workflow for determining this compound migration.
Caption: Key factors influencing the migration of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Global and specific migration of antioxidants from polypropylene films into food simulants. | Semantic Scholar [semanticscholar.org]
- 3. 21 CFR § 177.1520 - Olefin polymers. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Determination of antioxidant migration levels from low-density polyethylene films into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of Antioxidant 1024 during polymer processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antioxidant 1024 in polymer processing.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, focusing on degradation-related phenomena.
Issue 1: Polymer Discoloration (Yellowing/Pinking)
Question: My polymer compound containing this compound is exhibiting a yellow or pinkish tint after processing. What is the likely cause and how can I resolve it?
Answer:
Discoloration, such as yellowing or pinking, in polymers stabilized with phenolic antioxidants like this compound is often linked to the formation of colored degradation products.[1][2][3] The primary mechanism involves the transformation of the phenolic group into quinoidal structures, which are known to be colored.[1][3]
Potential Causes:
-
Excessive Thermal Stress: High processing temperatures or long residence times can accelerate the degradation of this compound, leading to the formation of colored byproducts.
-
Oxidative Environment: The presence of oxygen during processing promotes the formation of these colored species.
-
Interaction with Other Additives: Certain additives or impurities in the polymer matrix can interact with the antioxidant or its degradation products, contributing to discoloration.
-
Purity of the Antioxidant: The purity of the this compound can influence its stability and tendency to cause discoloration.[4]
Troubleshooting Steps:
-
Optimize Processing Conditions:
-
Lower the processing temperature to the minimum required for adequate melt flow and mixing.
-
Reduce the residence time of the polymer in the extruder or molding machine.
-
Ensure a consistent and controlled processing environment.
-
-
Minimize Oxygen Exposure:
-
Use a nitrogen purge during processing to create an inert atmosphere.
-
Ensure proper venting of the processing equipment to remove volatile degradation products.
-
-
Review Formulation:
-
Evaluate the compatibility of all additives in the formulation.
-
Consider the use of a co-stabilizer, such as a phosphite antioxidant, which can help protect the primary phenolic antioxidant during processing.
-
-
Verify Antioxidant Quality:
-
Ensure the this compound used is of high purity and from a reputable supplier.
-
Issue 2: Reduced Antioxidant Efficacy
Question: I am observing signs of polymer degradation (e.g., changes in melt flow index, reduced mechanical properties) despite using the recommended loading of this compound. Why might this be happening?
Answer:
A reduction in the expected antioxidant performance can be due to the premature depletion or degradation of this compound.
Potential Causes:
-
Hydrolysis: this compound contains a diacylhydrazine linkage that can be susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (also known as fenozan or 1310), which may have different antioxidant activity.[5]
-
High Processing Temperatures: Excessive heat can lead to the thermal decomposition of the antioxidant, reducing its effective concentration.
-
Inadequate Dispersion: Poor mixing of the antioxidant in the polymer matrix can result in localized areas with insufficient protection against degradation.
Troubleshooting Steps:
-
Control Moisture Content:
-
Thoroughly dry the polymer resin and any other additives before processing to minimize moisture content.
-
-
Optimize Processing Conditions:
-
As with discoloration, optimize processing temperature and residence time to minimize thermal degradation of the antioxidant.
-
-
Improve Dispersion:
-
Ensure proper mixing and dispersion of this compound in the polymer matrix. This can be achieved through optimized screw design, mixing speeds, and the use of masterbatches.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound during polymer processing?
A1: The main degradation pathways for this compound during polymer processing are believed to be:
-
Thermo-oxidation: The hindered phenolic groups scavenge free radicals, leading to the formation of phenoxyl radicals. These can further react to form colored quinone-type structures.
-
Hydrolysis: The N,N'-diacylhydrazine bridge can be cleaved by water, especially at elevated temperatures, to form 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid.[5]
Q2: What are the expected degradation products of this compound?
A2: Based on its structure and the known degradation of similar hindered phenolic antioxidants, the expected degradation products include:
-
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (Fenozan/1310): A product of hydrolysis.[5]
-
Quinone Methides and other colored species: Formed from the oxidation of the phenolic groups.[1]
-
Hydrazine: A potential byproduct of the hydrolysis of the diacylhydrazine linkage.
Q3: How can I analyze the degradation of this compound in my polymer?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the remaining amount of the antioxidant and identifying its non-volatile degradation products.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile and semi-volatile degradation products.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the identification and quantification of a wide range of degradation products.[11][12]
Quantitative Data
The following table summarizes the types of degradation products identified for hindered phenolic antioxidants, including those structurally related to this compound.
| Antioxidant Family | Polymer Matrix | Processing/Aging Condition | Key Degradation Products Identified | Analytical Method | Reference |
| Hindered Phenolic (general) | Polypropylene | Thermal Aging | Quinoidal structures | Spectroscopy | [1] |
| Irganox 1010/1076 (structurally related) | Polypropylene | Water Extraction | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | HPLC, LC/MS | [5] |
| Various Hindered Phenols | Polyolefins | Extraction | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (1310) | HPLC | [6][7] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Major Degradation Product by HPLC
Objective: To determine the concentration of residual this compound and its primary hydrolysis product, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, in a polymer sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., dichloromethane or toluene) at an elevated temperature with stirring.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol or isopropanol).
-
Filter the mixture to separate the precipitated polymer.
-
Collect the filtrate containing the antioxidant and its degradation products.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare calibration curves for pure standards of this compound and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid.
-
Quantify the analytes in the sample extract by comparing their peak areas to the calibration curves.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 4spe.org [4spe.org]
- 3. ampacet.com [ampacet.com]
- 4. stabilization-technologies.com [stabilization-technologies.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction - Blacklight [etda.libraries.psu.edu]
- 10. Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidants | Special Issue : Mass Spectrometry in the Analysis of Antioxidants and Products of Redox Reactions [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Discoloration in Polymers Stabilized with Antioxidant 1024
Welcome to the technical support center for troubleshooting discoloration issues in polymer formulations containing Antioxidant 1024. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during material processing and aging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a high-performance, sterically hindered phenolic antioxidant. Its primary role is to protect polymers from thermal-oxidative degradation that occurs during processing and the service life of the material. A key feature of this compound is its dual functionality as both a primary antioxidant and a metal deactivator. This makes it particularly effective in preventing degradation catalyzed by metal ions, which can be present as residues from polymerization catalysts (e.g., Ziegler-Natta catalysts) or from contact with metallic surfaces during processing.[1][2][3]
Q2: My polymer, stabilized with this compound, is turning yellow. What is the likely cause?
The yellowing of polymers stabilized with phenolic antioxidants, including this compound, is most often due to the formation of colored transformation products.[4] During the process of inhibiting polymer degradation, the antioxidant molecule itself is oxidized. This can lead to the formation of quinone-type structures, such as stilbene quinones, which are known to be colored compounds.[5][6][7] The intensity of the discoloration can be influenced by several factors including processing temperature, exposure to UV light, and the presence of atmospheric pollutants like oxides of nitrogen (NOx), a phenomenon often referred to as "gas fading".[2][8]
Q3: Can the purity of this compound affect the level of discoloration?
Yes, the purity of a hindered phenolic antioxidant can significantly impact the degree of discoloration.[8] Impurities present in the antioxidant can lead to an increase in discoloration reactions over time. Therefore, using a high-purity grade of this compound can help minimize color development in the final polymer product.[8]
Q4: How can I minimize discoloration when using this compound?
To minimize discoloration, a multi-faceted approach is often necessary:
-
Synergistic Stabilization: The most effective method is to use this compound in combination with a secondary antioxidant, such as a phosphite stabilizer.[2][9][10] Phosphites are hydroperoxide decomposers and can help protect the primary phenolic antioxidant from excessive oxidation, thereby reducing the formation of colored byproducts.[9][11]
-
Optimized Dosage: Using the appropriate concentration of this compound is crucial. Over-oxidation can occur if the concentration is too low for the processing conditions, while excessive amounts can sometimes lead to other issues.
-
Processing Conditions: Minimizing heat history (time at elevated temperatures) during processing can reduce the extent of antioxidant oxidation.
-
Environmental Control: For applications sensitive to "gas fading," controlling the exposure of the polymer to atmospheric pollutants like NOx is important.[2][8]
Q5: Is the discoloration caused by this compound an indication of poor stabilization?
Not necessarily. Discoloration is often a visual indication that the antioxidant is performing its function of scavenging radicals and protecting the polymer from degradation.[8] However, excessive or premature discoloration can be a sign of an unbalanced stabilization package or overly harsh processing conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving discoloration issues in your polymer formulations.
Problem: Polymer exhibits yellowing after processing or during storage.
Step 1: Initial Assessment
-
Characterize the Discoloration: Quantify the yellowing using a spectrophotometer to measure the Yellowness Index (YI) according to ASTM E313.
-
Review Formulation: Confirm the concentration of this compound and any co-stabilizers.
-
Review Processing History: Note the processing temperatures, residence times, and number of extrusion passes.
-
Storage Conditions: Document the storage environment, including exposure to light and potential atmospheric contaminants.
Step 2: Identify the Root Cause
The logical flow for troubleshooting is outlined in the diagram below.
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. partinchem.com [partinchem.com]
- 4. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 8. stabilization-technologies.com [stabilization-technologies.com]
- 9. rangdaneh.ir [rangdaneh.ir]
- 10. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 11. The effect of an additional phosphite stabilizer on the properties of radiation cross-linked vitamin E blends of UHMWPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Challenges of Antioxidant 1024 in Polymer Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Antioxidant 1024 in various polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which polymers is it commonly used?
A1: this compound, chemically known as N,N'-bis(3,5-di-tert-butyl-4-hydroxy-phenyl)propionyl)hydrazine, is a high molecular weight, hindered phenolic antioxidant with dual functionality. It acts as a primary antioxidant by scavenging free radicals and as a metal deactivator, preventing metal-catalyzed degradation.[1][2][3][4] It is frequently used in polyolefins such as polyethylene (PE) and polypropylene (PP), styrenic polymers, and various elastomers to provide long-term thermal stability.[5]
Q2: What are the common signs of poor solubility of this compound in a polymer matrix?
A2: Poor solubility of this compound can manifest in several ways, most notably as "blooming" or "migration." Blooming is the appearance of a white powder or waxy deposit on the surface of the polymer product. Migration refers to the movement of the antioxidant from the polymer to the surface or into a contacting substance. These phenomena can lead to a loss of antioxidant protection, changes in the surface properties of the polymer, and potential contamination of materials in contact with the polymer.
Q3: What factors influence the solubility of this compound in polymers?
A3: The solubility of this compound in a polymer matrix is influenced by several factors:
-
Polymer Type and Polarity: The chemical similarity between the antioxidant and the polymer is crucial. This compound, being a relatively polar molecule, has limited solubility in non-polar polymers like polyethylene and polypropylene.
-
Temperature: Solubility generally increases with temperature. During melt processing at high temperatures, the antioxidant may be fully soluble, but as the polymer cools, its solubility can decrease, leading to supersaturation and subsequent blooming.
-
Polymer Crystallinity: Antioxidants are typically excluded from the crystalline regions of a polymer and are only soluble in the amorphous phase. Higher crystallinity in a polymer leads to lower overall solubility of the antioxidant.
-
Concentration of this compound: Exceeding the solubility limit of the antioxidant at a given temperature will result in the excess amount being insoluble in the polymer matrix.
-
Presence of Other Additives: Other additives in the formulation can influence the solubility of this compound, either by competing for space in the amorphous phase or by altering the overall polarity of the matrix.
Troubleshooting Guide
Issue 1: Blooming or Surface Deposits Observed on the Polymer
Problem: A white, powdery, or waxy substance is visible on the surface of the polymer part after processing and cooling, or after a period of storage.
Root Cause Analysis and Solutions:
| Potential Cause | Verification Method | Recommended Solution |
| Concentration of this compound is too high. | Review the formulation to check the loading level of this compound. Compare this with the estimated solubility limit at the end-use temperature. | Reduce the concentration of this compound to a level below its solubility limit in the polymer at the application temperature. |
| Poor compatibility between this compound and the polymer matrix. | Use Hansen Solubility Parameters (HSP) to assess the compatibility. A large difference in HSP values between the antioxidant and the polymer indicates poor compatibility. | Consider using a more compatible antioxidant or incorporating a compatibilizer into the formulation. |
| Rapid cooling of the polymer after processing. | Analyze the cooling rate in the processing cycle. | Implement a slower, more controlled cooling process to allow the antioxidant molecules more time to be entrapped within the polymer matrix as it solidifies. |
| Low ambient storage temperature. | Check the storage conditions of the finished parts. | Store the polymer parts at a temperature where the solubility of this compound is higher, if feasible for the application. |
Issue 2: Loss of Long-Term Thermal Stability
Problem: The polymer part shows signs of degradation (e.g., embrittlement, discoloration) sooner than expected during its service life, even though this compound was added.
Root Cause Analysis and Solutions:
| Potential Cause | Verification Method | Recommended Solution |
| Migration and loss of this compound from the surface. | Analyze the surface of the aged polymer part for the presence and concentration of this compound using techniques like solvent extraction followed by HPLC. | Select a higher molecular weight antioxidant with lower mobility. Consider reactive antioxidants that can be grafted onto the polymer backbone. |
| Inhomogeneous dispersion of this compound. | Examine the morphology of the polymer compound using microscopy techniques to look for agglomerates of the antioxidant. | Improve the mixing and dispersion during compounding. The use of a masterbatch with a compatible carrier resin is highly recommended. |
| Degradation of this compound during processing. | Measure the concentration of active this compound in the final product immediately after processing. | Optimize processing conditions (e.g., lower temperature, shorter residence time) to minimize thermal degradation of the antioxidant. Consider the use of a secondary antioxidant, such as a phosphite, to protect the primary antioxidant during processing. |
Data Presentation
Table 1: Estimated Solubility of this compound in Various Polymer Matrices based on Hansen Solubility Parameters (HSP)
The compatibility and potential solubility of a solute (this compound) in a polymer can be estimated by comparing their Hansen Solubility Parameters (HSP). The HSP distance (Ra) between two materials provides a measure of their affinity; a smaller Ra value suggests better compatibility.
HSP for this compound were estimated using a group contribution method. HSP for polymers are typical values from literature.[2][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
| Polymer Matrix | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (HSP Distance) with this compound | Estimated Relative Solubility |
| This compound (Estimated) | 18.5 | 6.5 | 8.0 | - | - |
| Polyethylene (PE) | 17.1 | 0.0 | 0.0 | 11.0 | Low |
| Polypropylene (PP)[23] | 17.4 | 0.0 | 0.0 | 10.7 | Low |
| Polystyrene (PS)[7] | 18.6 | 10.5 | 7.5 | 4.1 | Moderate |
| EPDM Rubber[20][21] | 16.8 | 1.5 | 2.0 | 8.2 | Moderate to Low |
Note: These are theoretical estimations and actual solubility can be influenced by factors such as polymer grade, molecular weight, and processing conditions. Experimental verification is recommended.
Experimental Protocols
Determination of Antioxidant Content by Solvent Extraction and HPLC (Based on ASTM D6042)[27][28][29][30][31]
Objective: To quantify the amount of this compound in a polymer sample.
Methodology:
-
Sample Preparation: Cryogenically grind the polymer sample to a fine powder (typically <0.5 mm).
-
Extraction:
-
Accurately weigh approximately 2 grams of the polymer powder into a Soxhlet extraction thimble.
-
Place the thimble in a Soxhlet extraction apparatus.
-
Add a suitable solvent (e.g., a mixture of dichloromethane and cyclohexane) to the extraction flask.
-
Reflux the solvent for a minimum of 6 hours to extract the antioxidant.
-
-
Analysis:
-
After extraction, cool the solvent and transfer it to a volumetric flask.
-
Dilute the extract to a known volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with known standards.
-
Assessment of Blooming by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To detect the presence of this compound bloomed on the surface of a polymer.
Methodology:
-
Sample Preparation: Use the polymer sample with the suspected bloom directly. No special preparation is needed.
-
Analysis:
-
Obtain a background spectrum of the clean ATR crystal.
-
Press the surface of the polymer sample firmly against the ATR crystal.
-
Acquire the FTIR spectrum of the polymer surface.
-
Compare the obtained spectrum with the spectrum of pure this compound and the bulk polymer.
-
The presence of characteristic absorption bands of this compound (e.g., peaks related to the phenolic -OH group and carbonyl C=O stretching) that are more intense on the surface than in the bulk indicates blooming.
-
Evaluation of Thermal Stability by Oxidation Induction Time (OIT) (Based on ISO 11357-6 and ASTM D3895)[32][33][34][35][36]
Objective: To determine the relative effectiveness of the antioxidant in preventing thermo-oxidative degradation of the polymer.
Methodology:
-
Sample Preparation: Cut a small, uniform disc (typically 5-10 mg) from the polymer sample.
-
Analysis:
-
Place the sample in an open aluminum pan in a Differential Scanning Calorimeter (DSC).
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. partinchem.com [partinchem.com]
- 4. stabilization-technologies.com [stabilization-technologies.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. hansen-solubility.com [hansen-solubility.com]
- 14. bangslabs.com [bangslabs.com]
- 15. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 16. specialchem.com [specialchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bangslabs.com [bangslabs.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pure.psu.edu [pure.psu.edu]
- 23. The solubility parameter of polypropylene | Semantic Scholar [semanticscholar.org]
- 24. d.lib.msu.edu [d.lib.msu.edu]
- 25. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 26. rsc.org [rsc.org]
Technical Support Center: A Troubleshooting Guide for Hindered Phenolic Antioxidants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize hindered phenolic antioxidants in their experiments. The following information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for hindered phenolic antioxidants?
A1: Hindered phenolic antioxidants are primary antioxidants that function as free radical scavengers. Their key mechanism involves donating a hydrogen atom from their sterically hindered hydroxyl (-OH) group to neutralize highly reactive free radicals (R•) and peroxy radicals (ROO•). This process terminates the oxidative chain reaction, preventing the degradation of the material being protected. The bulky chemical groups adjacent to the hydroxyl group enhance the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.
Q2: What are the primary applications of hindered phenolic antioxidants in a laboratory setting?
A2: In research and development, hindered phenolic antioxidants are widely used to stabilize a variety of materials against thermal and oxidative degradation. Common applications include the protection of polymers (like polyethylene and polypropylene), elastomers, lubricants, and various organic substrates during processing and aging studies. They are crucial for maintaining the mechanical and physical properties of these materials over time.
Q3: What does the term "synergistic effect" mean in the context of antioxidants?
A3: A synergistic effect occurs when the combined antioxidant activity of two or more different types of antioxidants is greater than the sum of their individual effects. Hindered phenolic antioxidants are often used in combination with secondary antioxidants, such as phosphites or thioesters. While hindered phenols scavenge free radicals, secondary antioxidants decompose hydroperoxides, which are precursors to further radical formation. This dual-action approach provides more comprehensive protection against degradation.[1][2][3][4]
Troubleshooting Guide
Issue 1: Discoloration (Yellowing or Pinking) of the Material
Q: My polymer sample containing a hindered phenolic antioxidant has developed a yellow or pinkish tint. What is causing this, and how can I prevent it?
A: Discoloration is a common issue and is often caused by the over-oxidation of the phenolic antioxidant itself, leading to the formation of colored quinone-type structures. This can be triggered by several factors:
-
Exposure to Environmental Pollutants: Oxides of nitrogen (NOx) and sulfur (SOx) in the atmosphere, often from gas-powered equipment or heaters, can react with the antioxidant and cause discoloration, a phenomenon sometimes referred to as "gas fading."
-
Interaction with Other Additives: Certain other additives or pigments in your formulation can promote the discoloration of the phenolic antioxidant.
-
High Processing Temperatures: Excessive heat during processing can accelerate the oxidation of the antioxidant.
-
Purity of the Antioxidant: Impurities in the antioxidant itself can be more prone to oxidation and contribute to color formation.
Troubleshooting Steps:
-
Control the Environment: Minimize exposure of your samples to combustion fumes. If possible, work in a well-ventilated area or use electric heating sources.
-
Review Formulation: Evaluate the compatibility of the hindered phenolic antioxidant with all other components in your mixture.
-
Optimize Processing Conditions: Lower the processing temperature and residence time where feasible to reduce thermal stress on the antioxidant.
-
Use a More Stable Antioxidant: Consider using a higher molecular weight or a less-discoloring grade of hindered phenolic antioxidant. Some are specifically marketed as "non-discoloring."
-
Incorporate a Synergist: The use of a phosphite co-stabilizer can help protect the primary phenolic antioxidant from over-oxidation, thus reducing discoloration.[1]
-
Verify Purity: If possible, obtain a certificate of analysis for your antioxidant to check for purity levels.
Issue 2: Poor Solubility of the Antioxidant
Q: I'm having difficulty dissolving my hindered phenolic antioxidant in my chosen solvent or polymer matrix. What can I do?
A: The solubility of hindered phenolic antioxidants can vary significantly based on their molecular weight and the polarity of the solvent or polymer. For example, Butylated Hydroxytoluene (BHT) is insoluble in water but soluble in various organic solvents like ethanol and toluene.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. The polarity of the solvent plays a key role in solubility. For instance, methanol and ethyl acetate have been shown to be effective in extracting phenolic compounds.[5]
-
Gentle Heating and Agitation: Applying gentle heat and continuous stirring can often improve the rate and extent of dissolution.
-
Particle Size Reduction: Grinding the antioxidant powder to a finer particle size can increase the surface area and improve solubility.
-
Consider a Different Antioxidant: If solubility remains an issue, you may need to select an antioxidant with a chemical structure more compatible with your system. Liquid antioxidants or those with different functional groups may offer better solubility.
Issue 3: Reduced or Inconsistent Antioxidant Performance
Q: My experiments are showing lower than expected antioxidant activity, or the results are not reproducible between batches. What are the potential causes?
A: Inconsistent or poor performance can be attributed to several factors:
-
Purity and Batch-to-Batch Variation: The purity of the antioxidant can vary between suppliers and even between different batches from the same supplier. Impurities may have little to no antioxidant activity, effectively lowering the concentration of the active molecule.
-
Migration or Blooming: The antioxidant may not be fully compatible with the polymer matrix, leading it to migrate to the surface over time (a phenomenon known as "blooming").[6] This depletes the antioxidant within the bulk of the material where it is needed. High concentrations of the antioxidant can increase the likelihood of blooming.[6]
-
Volatility: Low molecular weight hindered phenols, like BHT, can be volatile and may be lost due to evaporation during high-temperature processing.
-
Hydrolysis: Some hindered phenolic antioxidants containing ester groups can be susceptible to hydrolysis, especially in the presence of moisture and high temperatures, which can degrade their effectiveness.
Troubleshooting Steps:
-
Verify Purity and Consistency: If possible, perform an analytical check (e.g., HPLC) on your antioxidant batches to confirm purity and consistency. Always request a Certificate of Analysis from your supplier.
-
Improve Compatibility: Ensure the chosen antioxidant is compatible with your polymer system. Hansen Solubility Parameters (HSP) can be a useful tool for predicting compatibility.[6]
-
Select a Higher Molecular Weight Antioxidant: Higher molecular weight antioxidants are less volatile and less prone to migration.
-
Optimize Concentration: Use the lowest effective concentration of the antioxidant to minimize the risk of blooming.
-
Control for Moisture: If using an ester-based antioxidant, ensure your materials and processing conditions are as dry as possible to prevent hydrolysis.
Data Presentation
The following tables provide a summary of comparative performance data for some common hindered phenolic antioxidants.
Table 1: Thermal Stability and Processing Performance of Hindered Phenolic Antioxidants in High-Density Polyethylene (HDPE)
| Antioxidant | Type | Molecular Weight ( g/mol ) | Oxidation Induction Time (OIT) at 200°C (min) |
| Irganox 1010 | Tetra-functional hindered phenol | 1178 | 89.73 |
| Irganox 1024 | Metal deactivator/antioxidant | 639 | - |
| Irganox 1330 | Tri-functional hindered phenol | 784 | 97.25 |
| Irganox 3114 | Tri-functional hindered phenol | 784 | - |
Data sourced from a study on heat-oxygen stabilizers for HDPE.[7]
Table 2: Solubility of Butylated Hydroxytoluene (BHT) in Various Solvents at 298.15 K (25°C)
| Solvent | Molar Mass ( g/mol ) | Mole Fraction Solubility (x10³) |
| Water | 18.02 | 0.0001 |
| Methanol | 32.04 | 129.4 |
| Ethanol | 46.07 | 148.2 |
| 1-Propanol | 60.10 | 165.8 |
| 1-Butanol | 74.12 | 181.5 |
This table illustrates the poor solubility of BHT in water and its increasing solubility in alcohols with longer carbon chains.
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of a compound. It measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test antioxidant compound
-
Reference antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark.
-
Prepare a stock solution of your test compound and the reference antioxidant in methanol at a known concentration.
-
Create a series of dilutions of your test compound and the reference standard.
-
-
Assay:
-
In a 96-well plate, add 20 µL of your sample, standard, or methanol (as a blank) to the appropriate wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with your test compound or standard.
-
The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test antioxidant compound
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare a series of dilutions of your test compound and the reference standard.
-
In a 96-well plate, add 10 µL of your sample or standard to the appropriate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
Visualizations
Caption: Mechanism of action of a hindered phenolic antioxidant.
Caption: Troubleshooting flowchart for common issues.
Caption: General experimental workflow for antioxidant assays.
References
- 1. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. [PDF] SYNERGISTIC EFFECTS OF SOME PHOSPHITES ANTIOXIDANTS USED IN POLYPROPYLENE STABILIZATION | Semantic Scholar [semanticscholar.org]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Catalyst Residues with Antioxidant 1024
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antioxidant 1024 to mitigate the deleterious effects of catalyst residues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a laboratory setting?
This compound is a high molecular weight, non-staining, hindered phenolic antioxidant that also functions as a highly effective metal deactivator.[1][2] In a laboratory or drug development context, its primary role is to prevent the degradation of products caused by residual metal catalysts from synthesis steps.[1][3][4] It achieves this through a dual-action mechanism:
-
Primary Antioxidant (Radical Scavenging): It neutralizes free radicals that can initiate and propagate degradation pathways.[5][6][7][8][9]
-
Metal Deactivation: It chelates and passivates residual metal ions (e.g., from catalysts like copper), rendering them catalytically inactive and preventing them from accelerating oxidation and degradation of the final product.[3][4][10]
Q2: In which types of reactions or polymer systems is this compound most effective?
This compound is particularly effective in stabilizing polymers that are susceptible to metal-catalyzed oxidation. It is widely used in polyolefins (polyethylene, polypropylene), elastomers (EPDM, nitrile polymers), polyamides, and polyacetals.[1][2][11] Its application is especially crucial in systems where polymers come into contact with copper or contain residues from polymerization catalysts.[10][12][13]
Q3: What is the recommended dosage of this compound?
The optimal dosage of this compound depends on the specific application, the level of catalyst residue, and the desired level of stability. However, a general guideline for plastics is a concentration range of 0.02% to 0.50% by weight.[1] For rubber, a typical dosage is 2.0 parts per hundred rubber (phr).[1] It is always recommended to determine the optimal concentration through laboratory trials.[12]
Q4: Can this compound be used in combination with other antioxidants?
Yes, and it is often recommended.[1][11] this compound can exhibit synergistic effects when combined with other types of antioxidants, such as phosphites or thioesters (secondary antioxidants).[5][11][14] This combination can provide enhanced protection against both processing-induced degradation and long-term thermal aging. For instance, combining it with a phosphite like Irgafos 168 can offer excellent protection in polyolefins.[14]
Q5: What are the main safety precautions to consider when handling this compound?
This compound is a fine, white to off-white powder.[1] While generally considered to have low toxicity, it is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask to avoid inhalation and contact with skin and eyes.[15] Ensure good ventilation in the workspace.[12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product discoloration (e.g., yellowing, pinking) persists after adding this compound. | 1. Insufficient Dosage: The concentration of this compound may be too low to effectively chelate all residual metal ions.[16] 2. High Catalyst Concentration: The amount of residual catalyst is exceptionally high. 3. Oxidation of the Antioxidant Itself: Hindered phenolic antioxidants can sometimes form colored quinoid structures upon oxidation.[9] 4. Interaction with Other Additives: Other components in the formulation might be contributing to color formation.[16] | 1. Increase Dosage: Incrementally increase the concentration of this compound in your formulation. Perform a dose-response study to find the optimal level. 2. Improve Purification: Implement an additional purification step (e.g., filtration, washing) to reduce the catalyst load before adding the antioxidant. 3. Use a Synergistic Blend: Combine this compound with a secondary antioxidant, such as a phosphite (e.g., Irgafos 168), which can protect the primary antioxidant and improve color stability.[14][17] 4. Review Formulation: Evaluate the compatibility and potential interactions of all components in your mixture. |
| This compound is difficult to dissolve or disperse in the reaction mixture. | 1. Poor Solubility: this compound has very low solubility in water and many common organic solvents like toluene and hexane.[1] 2. Inadequate Mixing: The mixing technique or duration may not be sufficient for uniform dispersion of the solid powder. | 1. Solvent Selection: While solubility is limited, it shows some solubility in acetone and methanol.[1][11] Consider if these are compatible with your system. 2. Masterbatch Preparation: For polymer applications, consider preparing a masterbatch by pre-dispersing this compound in a compatible carrier resin. This improves handling, safety, and dispersion.[18] 3. High-Shear Mixing: Employ high-shear mixing or sonication to improve the dispersion of the powder in liquid systems. 4. Melt Blending: For thermoplastics, incorporate this compound during the melt processing stage to ensure thorough mixing. |
| Product degradation is still observed, even with the addition of this compound. | 1. Incorrect Dosage: The amount of antioxidant may be insufficient for the level of oxidative stress. 2. Incompatible Catalyst: While effective against many metals, the specific catalyst in your system may not be efficiently deactivated by this compound. 3. Severe Processing Conditions: Extreme temperatures or shear during processing can overwhelm the antioxidant's capacity. 4. Presence of Other Pro-degradants: Other substances in the reaction mixture could be promoting degradation. | 1. Optimize Concentration: Conduct a systematic study to determine the optimal concentration of this compound for your specific conditions. 2. Consider Alternative or Synergistic Additives: If a specific metal catalyst is the issue, you may need a more specialized metal deactivator or a synergistic blend.[1] 3. Modify Processing Parameters: If possible, reduce processing temperatures, times, or shear forces to minimize thermal and mechanical stress on the product. 4. Analyze for Impurities: Investigate the presence of other impurities that might be contributing to degradation and take steps to remove them. |
| "Blooming" or surface migration of the antioxidant is observed on the final product. | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the polymer matrix.[19] 2. Incompatibility: Poor compatibility between the antioxidant and the polymer.[19] 3. High Molecular Weight: While high molecular weight reduces volatility, it can sometimes lead to slower migration and eventual blooming. | 1. Reduce Concentration: Lower the dosage of this compound to a level below its solubility threshold in the polymer.[19] 2. Improve Compatibility: Use a masterbatch with a highly compatible carrier resin.[18] 3. Optimize Processing: Ensure thorough and uniform dispersion during processing to prevent localized areas of high antioxidant concentration. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine | [18][20] |
| CAS Number | 32687-78-8 | [11] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 224-229 °C | [21][22] |
| Molecular Weight | 552.8 g/mol | [11] |
| Assay | ≥ 98% | [1] |
| Solubility (at 20°C) | ||
| Water | <0.01% | [1] |
| Toluene | <0.01% | [1] |
| Acetone | 1.0% | [1] |
| Methanol | 4 g/100g solution | [12] |
| Methylene Chloride | 0.25% | [1] |
Table 2: Performance Data of this compound in a Nitrile Compound
| Property | Without this compound | With 2 phr this compound | Reference(s) |
| % Tensile Retained (Aged 2 weeks at 40°C in sour gasoline) | 31 | 54 | [1] |
| % Elongation Retained (Aged 2 weeks at 40°C in sour gasoline) | 60 | 82 | [1] |
Experimental Protocols
Protocol 1: Evaluation of Metal Deactivation Efficacy of this compound via Oxidative Induction Time (OIT)
Objective: To determine the effectiveness of this compound in preventing the catalytic degradation of a polymer in the presence of a metal catalyst residue surrogate.
Materials:
-
Polymer of interest (e.g., polypropylene)
-
This compound
-
Metal salt as a catalyst surrogate (e.g., copper(II) stearate)
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Nitrogen and Oxygen gas of high purity
Procedure:
-
Sample Preparation:
-
Prepare a control sample of the pure polymer.
-
Prepare a "catalyzed" sample by thoroughly mixing the polymer with a known concentration of the metal salt (e.g., 100 ppm copper(II) stearate).
-
Prepare test samples by mixing the "catalyzed" polymer with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.2% w/w).
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of each sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Hold the sample at this temperature for 5 minutes to ensure complete melting and thermal equilibrium.
-
Switch the gas to oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
-
Data Analysis:
-
Compare the OIT values of the control, "catalyzed," and this compound-containing samples.
-
A longer OIT for the samples with this compound compared to the "catalyzed" sample indicates effective metal deactivation and antioxidant protection.
-
Protocol 2: Quantification of Residual Catalyst Mitigation by this compound using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To indirectly assess the effectiveness of this compound in sequestering metal catalyst residues by measuring the amount of metal that can be extracted from a treated versus an untreated sample.
Materials:
-
Synthesized product containing residual metal catalyst.
-
This compound.
-
Appropriate organic solvent for extraction (e.g., THF, dichloromethane).
-
Centrifuge.
-
ICP-MS instrument and standards.
Procedure:
-
Sample Preparation:
-
Take a known mass of the crude product containing the catalyst residue (untreated sample).
-
Prepare a treated sample by dissolving the crude product in a suitable solvent and adding a specific concentration of this compound. Stir for a defined period (e.g., 1 hour) to allow for chelation.
-
-
Extraction:
-
To both the untreated and treated samples, add a solvent in which the product is soluble but the catalyst-antioxidant complex is expected to have low solubility.
-
Agitate the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet any precipitated material.
-
-
Analysis:
-
Carefully decant the supernatant.
-
Digest the precipitated material from both samples using an appropriate acid mixture for ICP-MS analysis.
-
Analyze the digested samples by ICP-MS to quantify the concentration of the residual metal catalyst.
-
-
Data Analysis:
-
Compare the amount of precipitated metal in the treated sample to the untreated sample. A higher amount of precipitated metal in the treated sample suggests that this compound has effectively chelated the catalyst, making it less soluble and easier to remove from the product solution.
-
Visualizations
Caption: Logical workflow for mitigating product degradation using this compound.
References
- 1. akrochem.com [akrochem.com]
- 2. specialchem.com [specialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mayzo.com [mayzo.com]
- 5. partinchem.com [partinchem.com]
- 6. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 9. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 10. nbinno.com [nbinno.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 13. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 14. bdmaee.net [bdmaee.net]
- 15. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 16. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 17. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 18. bdmaee.net [bdmaee.net]
- 19. specialchem.com [specialchem.com]
- 20. CN108484434B - The synthesis technology of this compound - Google Patents [patents.google.com]
- 21. welltchemicals.com [welltchemicals.com]
- 22. This compound [chembk.com]
Validation & Comparative
A Comparative Performance Analysis of Antioxidant 1024 and Irganox 1010 in High-Density Polyethylene (HDPE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two common hindered phenolic antioxidants, Antioxidant 1024 and Irganox 1010, in the stabilization of High-Density Polyethylene (HDPE). The information presented is supported by experimental data from scientific literature, offering insights into their effectiveness in preventing thermo-oxidative degradation during processing and long-term use.
Executive Summary
Both this compound and Irganox 1010 are effective primary antioxidants for HDPE, functioning as radical scavengers to inhibit degradation. Experimental data indicates that Irganox 1010 demonstrates superior performance in short-term heat and oxygen stability, as evidenced by lower Melt Flow Rate (MFR) and higher Oxidative Induction Time (OIT) values. However, in long-term accelerated heat-oxygen stability tests, this compound exhibits better aging resistance. This is attributed to the potential hydrolysis of the ester groups in Irganox 1010 under prolonged exposure to heat and moisture, which is not a degradation pathway for the hydrazide structure of this compound.
Data Presentation
The following tables summarize the quantitative data from a comparative study on the performance of this compound and Irganox 1010 in HDPE.
Table 1: Short-Term Stability - Melt Flow Rate (MFR) of HDPE with Different Antioxidants
| Antioxidant | MFR (g/10 min) |
| Irganox 1010 | Lower values reported |
| This compound | Higher values reported |
Lower MFR values indicate better stabilization during processing.
Table 2: Short-Term Stability - Oxidative Induction Time (OIT) of HDPE with Different Antioxidants
| Antioxidant | OIT (minutes) |
| Irganox 1010 | ~89.73[1] |
| This compound | Lower than Irganox 1010[1] |
Higher OIT values signify greater resistance to oxidation at elevated temperatures.
Table 3: Long-Term Aging Resistance of HDPE with Different Antioxidants
| Antioxidant | Aging Resistance |
| Irganox 1010 | Inferior[1] |
| This compound | Superior[1] |
Based on long-term accelerated heat-oxygen stability tests.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Melt Flow Rate (MFR) Testing (ASTM D1238)
The MFR test measures the ease of flow of a molten thermoplastic. A small amount of the HDPE sample (approximately 10 grams) is placed in a heated barrel at a specific temperature (typically 190°C for polyethylene).[2] A standard weight (e.g., 2.16 kg) is then applied to a piston, which forces the molten polymer through a die of a specific diameter.[2] The extrudate is collected over a set period, and its weight is measured. The MFR is expressed in grams of polymer extruded in 10 minutes.[2][3]
Oxidative Induction Time (OIT) (ASTM D3895)
The OIT test determines the thermal oxidative stability of a material. A small sample of the HDPE is placed in an open aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.[4] The sample is heated to a constant isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.[4][5] Once the temperature stabilizes, the atmosphere is switched to oxygen.[4][5] The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[5]
Long-Term Accelerated Heat-Oxygen Stability Test
HDPE samples containing the respective antioxidants were subjected to accelerated aging at 110°C in deionized water, pressurized with pure oxygen at 10 MPa.[1] The degradation of the samples over time was monitored using various analytical techniques.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy was used to monitor the chemical changes in the HDPE samples during the long-term aging test. Specifically, the formation of carbonyl groups (C=O) is a key indicator of oxidation. The intensity of the carbonyl absorption band in the infrared spectrum is measured over time to assess the extent of degradation.
Differential Scanning Calorimetry (DSC)
DSC was utilized to analyze the thermal properties of the HDPE samples before and after aging. Changes in the melting temperature (Tm) and the degree of crystallinity can indicate polymer chain scission and degradation. The analysis typically involves heating the sample at a controlled rate (e.g., 10°C/min) and monitoring the heat flow.[6]
Tensile Testing (ASTM D638)
The mechanical properties of the HDPE samples, such as tensile strength and elongation at break, were measured before and after the aging process. Standard dumbbell-shaped specimens are pulled at a constant rate of crosshead movement until they fracture.[7] A decrease in these properties signifies material degradation.
Visualizations
Antioxidant Mechanism of Hindered Phenols
Caption: General mechanism of polymer stabilization by hindered phenolic antioxidants.
Experimental Workflow for Antioxidant Performance Evaluation
Caption: Workflow for evaluating the performance of antioxidants in HDPE.
Hydrolysis of Irganox 1010
Caption: Simplified schematic of the hydrolysis of Irganox 1010.
References
- 1. Decomposition of Irganox 1010 in plastic bonded explosives (Journal Article) | OSTI.GOV [osti.gov]
- 2. Melt Flow Index Testing – Associated Polymer Labs, Inc. [testplastic.com]
- 3. MFR | Centexbel [centexbel.be]
- 4. youtube.com [youtube.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. ijettjournal.org [ijettjournal.org]
- 7. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
A Comparative Analysis of Hindered Phenolic Antioxidants for Polypropylene Stabilization
Guide for Researchers and Material Scientists
This guide provides a detailed comparative study of commonly used hindered phenolic antioxidants in polypropylene (PP). The focus is on their performance in preventing thermo-oxidative degradation, supported by experimental data and standardized testing protocols. Hindered phenolic antioxidants are primary stabilizers that play a crucial role in protecting polymers during processing at high temperatures and throughout their service life by neutralizing harmful free radicals.[1][2][3]
The selection of an appropriate antioxidant is critical for maintaining the mechanical properties, melt viscosity, and color stability of polypropylene.[2] This guide compares the efficacy of several industry-standard hindered phenols, offering a scientific basis for material formulation and development.
Mechanism of Action: Free Radical Scavenging
During processing or exposure to heat and oxygen, polypropylene degrades via a free-radical chain reaction.[2][4] Hindered phenolic antioxidants interrupt this cycle by donating a hydrogen atom from their hydroxyl group (-OH) to reactive peroxy radicals (ROO•).[4][5] This neutralizes the radical and terminates the degradation chain. The antioxidant itself is converted into a stable, sterically hindered phenoxy radical that has low reactivity and does not initiate new degradation chains.[4]
Caption: Mechanism of polypropylene degradation and stabilization by a hindered phenolic antioxidant.
Comparative Performance Data
The efficacy of an antioxidant is evaluated based on its ability to preserve the polymer's physical and chemical properties during processing and aging. Key performance indicators include Oxidation Induction Time (OIT), Melt Volume-Flow Rate (MVR), and Yellowing Index (YI).
General Properties of Common Hindered Phenolic Antioxidants
The molecular weight and structure of an antioxidant influence its volatility, migration resistance, and compatibility with the polymer matrix. Higher molecular weight generally leads to lower volatility and better extraction resistance.[6]
| Antioxidant | Chemical Name | Molecular Weight ( g/mol ) | Key Features |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 1177.6 | High molecular weight, low volatility, good extraction resistance, four functional groups.[6][7] |
| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 530.9 | Good compatibility, low volatility, effective heat and color stability.[7] |
| Irganox 1330 | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | 775.2 | High performance, often used in combination with other antioxidants.[8][9] |
| Irganox 1520 | 2,4-bis[(octylthio)methyl]-o-cresol | 531 (approx.) | Good migration resistance compared to low-MW phenols.[10] |
Performance in Polypropylene Stabilization
The following table summarizes experimental data from a study investigating the synergistic effect of a phosphonite secondary antioxidant (P-EPQ) with the primary hindered phenolic antioxidant Irganox 1010 in isotactic polypropylene (iPP). The data showcases the significant improvement in stability compared to unstabilized iPP after multiple processing cycles.
| Formulation | Number of Extrusions | Melt Volume-Flow Rate (MVR) (g/10 min) | Yellowing Index (YI) | Oxidation Induction Time (OIT) @ 180°C (min) |
| Pure iPP [11] | 5 | 19.8% of initial value (indicates significant degradation) | 79.9% of initial value (indicates significant yellowing) | 0.8 |
| iPP + Irganox 1010 / P-EPQ (6:4 ratio) [11] | 5 | Maintained (relative to initial value) | Maintained (relative to initial value) | 74.8 |
Note: This data highlights the performance of a combined antioxidant system. The combination of primary hindered phenols with secondary antioxidants like phosphites (e.g., Irgafos 168) or thioesters is common practice to achieve a synergistic effect, providing stability during both high-temperature processing and long-term use.[1][11][12]
Experimental Protocols
Standardized testing is essential for comparing the performance of different antioxidant formulations. Below are detailed methodologies for key experiments.
Caption: Standard experimental workflow for evaluating antioxidant performance in polypropylene.
Oxidation Induction Time (OIT)
This test measures the thermal stability of the material in an oxygen-rich atmosphere.[3]
-
Apparatus: Differential Scanning Calorimetry (DSC).
-
Protocol:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan inside the DSC cell.
-
The cell is heated to a specified isothermal temperature (e.g., 180-210°C) under an inert nitrogen atmosphere.[11][13]
-
Once the temperature stabilizes, the atmosphere is switched from nitrogen to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[3] A longer OIT indicates better thermal oxidative stability.
-
Melt Volume-Flow Rate (MVR)
MVR measurement assesses the processability and degradation of the polymer after repeated extrusion cycles. A stable MVR indicates minimal chain scission or cross-linking.
-
Apparatus: Melt Flow Indexer.
-
Protocol:
-
The stabilized PP is passed through a single or twin-screw extruder multiple times (e.g., 5 cycles) to simulate processing stress.[11]
-
After each cycle, a sample is taken for MVR testing according to ASTM D1238 or ISO 1133 standards.
-
The MVR is measured at a specified temperature and load (e.g., 230°C/2.16 kg for PP).
-
The change in MVR over the extrusion cycles is calculated. A smaller change signifies better melt stability.
-
Color Stability (Yellowing Index - YI)
This test quantifies color changes, particularly yellowing, which can occur due to the formation of colored degradation products from the antioxidant or polymer.[14]
-
Apparatus: Spectrophotometer or Colorimeter.
-
Protocol:
-
Test plaques are prepared by injection molding from the material collected after each extrusion cycle or after periods of accelerated aging.
-
The color of the plaques is measured according to ASTM E313.
-
The Yellowing Index (YI) is calculated from the tristimulus values.
-
A lower change in YI indicates superior color stability.[11]
-
Accelerated Oven Aging
This method evaluates the long-term thermal stability of the antioxidant in the final product.
-
Apparatus: Forced-air convection oven.
-
Protocol:
-
Injection-molded test specimens (e.g., tensile bars) are placed in an oven at an elevated temperature (e.g., 135-150°C).[8][12]
-
Samples are removed at regular intervals.
-
The degradation is monitored by measuring the retention of mechanical properties (e.g., tensile strength, elongation at break) or by analytical methods like FTIR spectroscopy to track the formation of carbonyl groups.[8][15]
-
The time to failure (e.g., 50% loss of tensile strength or embrittlement) is recorded.
-
References
- 1. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. partinchem.com [partinchem.com]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. What is the difference between antioxidant 1076 and 1010?_Chemicalbook [chemicalbook.com]
- 8. epub.jku.at [epub.jku.at]
- 9. researchgate.net [researchgate.net]
- 10. bdmaee.net [bdmaee.net]
- 11. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4spe.org [4spe.org]
- 15. researchgate.net [researchgate.net]
The Synergistic Partnership of Antioxidant 1024 and Phosphite Stabilizers: A Comparative Guide
In the realm of polymer stabilization, the quest for enhanced material longevity and processing stability is paramount. This guide provides a comprehensive evaluation of the synergistic effects of Antioxidant 1024, a high-performance hindered phenolic antioxidant, with phosphite co-stabilizers. For researchers, scientists, and professionals in drug development and material science, understanding this synergy is critical for optimizing product performance and durability.
Unveiling the Synergy: How the Partnership Works
This compound, a primary antioxidant, functions by donating a hydrogen atom to terminate the chain reaction of free radicals, a primary cause of polymer degradation. However, this process results in the consumption of the primary antioxidant. This is where phosphite stabilizers, as secondary antioxidants, play a crucial role. They work by decomposing hydroperoxides, which are precursors to the formation of new free radicals. This action not only protects the polymer but also regenerates the primary antioxidant, allowing it to continue its free-radical scavenging activity. This cooperative mechanism leads to a synergistic effect, where the combined protection is greater than the sum of the individual components.[1]
Performance Data: A Comparative Overview
While direct, publicly available quantitative data from studies exclusively comparing this compound with a range of phosphite stabilizers is limited, the following tables provide typical properties of this compound and a commonly used phosphite stabilizer, Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), to illustrate their individual characteristics. The synergistic performance is typically evaluated by measuring key polymer properties after processing and aging.
Table 1: Typical Properties of this compound
| Property | Value |
| Chemical Name | N,N'-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine |
| Appearance | White to off-white powder |
| Melting Point | 224-229 °C |
| Volatiles | ≤ 0.5% |
| Ash Content | ≤ 0.1% |
Table 2: Typical Properties of a Common Phosphite Stabilizer (e.g., Irgafos 168)
| Property | Value |
| Chemical Name | Tris(2,4-di-tert-butylphenyl)phosphite |
| Appearance | White crystalline powder |
| Melting Point | 183-187 °C |
| Volatiles | ≤ 0.3% |
| Ash Content | ≤ 0.1% |
Table 3: Expected Performance Improvements with Synergistic Blends
| Performance Metric | Without Synergy | With this compound + Phosphite Stabilizer |
| Melt Flow Index (MFI) | Significant change after processing | Minimal change, indicating better polymer chain protection |
| Oxidative Induction Time (OIT) | Shorter time to oxidation | Significantly longer time to oxidation, indicating enhanced thermal stability |
| Yellowness Index (YI) | Higher index, indicating more discoloration | Lower index, indicating better color stability |
Experimental Protocols
To empirically evaluate the synergistic effects of this compound with phosphite stabilizers, the following experimental protocols are typically employed:
Melt Flow Index (MFI) Testing
This test determines the ease of flow of a molten polymer, which is indicative of its molecular weight. A significant increase in MFI after processing can suggest polymer chain degradation.
Methodology (based on ASTM D1238): [2][3][4][5]
-
Apparatus: An extrusion plastometer, heated to a specified temperature.
-
Sample Preparation: A specified amount of the polymer compound (containing the antioxidant blend) is loaded into the barrel of the plastometer.
-
Procedure:
-
The polymer is preheated for a specified time to reach a molten state.
-
A standard weight is applied to a piston, which forces the molten polymer through a die of a specific diameter.
-
The extrudate is collected over a set period.
-
The collected extrudate is weighed.
-
-
Calculation: The MFI is calculated in grams of polymer per 10 minutes (g/10 min). A smaller change in MFI for the stabilized polymer compared to an unstabilized control indicates better protection against degradation during processing.
Oxidative Induction Time (OIT) Testing
OIT is a measure of the thermal stability of a material under an oxygen atmosphere. A longer OIT indicates a higher resistance to oxidative degradation.
Methodology (based on ASTM D3895): [6][7][8][9][10][11]
-
Apparatus: A differential scanning calorimeter (DSC).
-
Sample Preparation: A small, uniform sample of the polymer compound is placed in an aluminum pan.
-
Procedure:
-
The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured.
-
-
Result: The OIT is reported in minutes. A longer OIT for the blend of this compound and a phosphite stabilizer compared to the individual components or an unstabilized control demonstrates synergistic thermal stabilization.
Yellowness Index (YI) Testing
This test quantifies the degree of yellowness in a plastic sample, which is often a sign of degradation.
Methodology (based on ASTM E313): [12][13][14][15][16]
-
Apparatus: A spectrophotometer or colorimeter.
-
Sample Preparation: Polymer samples are typically prepared as flat plaques of a specified thickness.
-
Procedure:
-
The instrument is calibrated using a standard white tile.
-
The color coordinates (CIE L, a, b*) of the polymer sample are measured.
-
-
Calculation: The Yellowness Index is calculated from the tristimulus values. A lower YI for the stabilized polymer indicates better color stability and less degradation.
Visualizing the Synergy and a typical experimental workflow can be seen below.
Caption: Synergistic antioxidant mechanism.
Caption: Experimental evaluation workflow.
References
- 1. partinchem.com [partinchem.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 4. scribd.com [scribd.com]
- 5. tzrrj.com [tzrrj.com]
- 6. abg-geosynthetics.com [abg-geosynthetics.com]
- 7. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 8. Study on Effect of Storage Time on Oxidation Induction Time of HDPE | Atlantis Press [atlantis-press.com]
- 9. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 10. download.atlantis-press.com [download.atlantis-press.com]
- 11. scribd.com [scribd.com]
- 12. Yellowness Index (YI) ASTM E313 [intertek.com]
- 13. equitechintl.com [equitechintl.com]
- 14. infinitalab.com [infinitalab.com]
- 15. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 16. matestlabs.com [matestlabs.com]
Antioxidant 1024: A Comparative Analysis of Performance in Accelerated Aging Tests
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant 1024's Efficacy Against Market Alternatives, Supported by Experimental Data.
In the critical landscape of material preservation and stabilization, the selection of an appropriate antioxidant is paramount to ensuring product longevity and performance under strenuous conditions. This guide provides a detailed comparison of this compound against other common hindered phenolic antioxidants, with a focus on their effectiveness as determined by accelerated aging tests. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to other industry-standard hindered phenolic antioxidants. The data is derived from accelerated aging studies conducted on high-density polyethylene (HDPE) and other polymers.
Table 1: Short-Term Thermal-Oxidative Stability in HDPE
| Antioxidant | Melt Flow Rate (MFR) (g/10 min) | Oxidative Induction Time (OIT) (min) |
| This compound | 0.35 | 75.3 |
| Irganox 1010 | 0.28 | 89.7 |
| Irganox 1330 | 0.25 | 97.3 |
| Irganox 3114 | 0.38 | 68.5 |
| Control (No Antioxidant) | Significantly Higher (indicating degradation) | < 5 |
Data sourced from studies on HDPE stabilization. Lower MFR values indicate better preservation of the polymer's molecular weight during processing.[1] Higher OIT values signify greater resistance to oxidation at elevated temperatures.[1]
Table 2: Long-Term Thermal-Oxidative Stability in HDPE
| Antioxidant | Time to Failure (hours) at 110°C in Pressurized Oxygenated Water |
| This compound | > 1000 |
| Irganox 1010 | < 800 |
| Irganox 3114 | > 1000 |
This test simulates aggressive, long-term aging conditions. "Time to failure" is often characterized by a rapid increase in carbonyl groups, indicating polymer degradation.[1] Notably, under these long-term, high-stress conditions, this compound demonstrates superior performance compared to Irganox 1010.[1]
Table 3: Thermal Stability of Pure Antioxidants (Thermogravimetric Analysis - TGA)
| Antioxidant | Onset Decomposition Temperature (Ti) (°C) | Temperature of Maximum Weight Loss (Tmax) (°C) |
| This compound | 263 | 319 |
| Irganox 1010 | 315 | 368 |
| Irganox 1330 | 338 | 375 |
| Irganox 3114 | 295 | 345 |
TGA measures the thermal stability of the antioxidant itself. A higher onset decomposition temperature indicates greater stability at elevated processing temperatures.[1]
Experimental Protocols
The data presented in this guide is based on established methodologies for evaluating the performance of antioxidants in polymers under accelerated aging conditions.
Oxidative Induction Time (OIT)
This test is a standardized method used to determine the thermal-oxidative stability of a material.
Methodology:
-
A small sample of the polymer containing the antioxidant is placed in a differential scanning calorimetry (DSC) instrument.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation of the polymer is measured. This duration is the Oxidative Induction Time.
-
A longer OIT indicates a more effective antioxidant performance at that temperature.
This method is generally performed in accordance with standards such as ASTM D3895 and ISO 11357-6.
Melt Flow Rate (MFR)
MFR is an indirect measure of a material's molecular weight and is used to assess polymer degradation after processing.
Methodology:
-
The polymer, compounded with the antioxidant, is subjected to multiple extrusion cycles to simulate processing stress.
-
After extrusion, the MFR of the polymer is measured according to standard procedures (e.g., ASTM D1238).
-
A minimal increase in MFR after repeated processing indicates that the antioxidant has effectively prevented polymer chain scission and degradation.
Long-Term Accelerated Aging
This test evaluates the long-term performance of the antioxidant under more aggressive environmental conditions.
Methodology:
-
Polymer samples containing the antioxidant are placed in a high-pressure vessel.
-
The vessel is filled with deionized water and pressurized with pure oxygen (e.g., at 10 MPa).
-
The vessel is then heated to an elevated temperature (e.g., 110°C) for an extended period.[1]
-
Samples are periodically removed and analyzed for signs of degradation, such as the formation of carbonyl groups (measured by FTIR spectroscopy) or a significant decrease in OIT.
-
The time until catastrophic failure of the polymer is recorded.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in antioxidant evaluation and action, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of antioxidants.
Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.
References
A Comparative Analysis of Metal Deactivation Efficiency: Antioxidant 1024 Versus Other Chelators
For Researchers, Scientists, and Drug Development Professionals
The presence of metal ions, even in trace amounts, can significantly accelerate the degradation of polymeric materials and interfere with the stability of various chemical formulations. Metal deactivators, or chelators, are crucial additives that passivate these metal ions, thereby preventing them from catalyzing oxidative degradation. This guide provides an objective comparison of the metal deactivation efficiency of Antioxidant 1024 against other common chelating agents, supported by experimental data and detailed protocols.
Executive Summary
This compound, a high molecular weight hindered phenolic antioxidant with a built-in metal deactivator function, demonstrates exceptional performance in mitigating metal-catalyzed degradation, particularly in polymers exposed to copper. Experimental data indicates that in the presence of copper, Low-Density Polyethylene (LDPE) stabilized with this compound exhibits significantly lower levels of oxidation and superior retention of mechanical properties compared to LDPE with other hindered phenolic antioxidants. While direct comparative experimental data in a polymer matrix for common chelators like EDTA and citric acid is limited in the public domain, theoretical studies suggest that EDTA possesses a high intrinsic antioxidant potential. However, the unique molecular structure of this compound, which combines both antioxidant and metal-chelating functionalities, offers a distinct advantage in many applications.
Data Presentation: Performance Comparison
The following table summarizes the performance of this compound in comparison to other antioxidants in the presence of copper, a common catalyst for polymer degradation. The data is extracted from a study on the aging of cross-linked LDPE.
| Stabilizer | Aging Time (hours) | Carbonyl Index (%) [1] | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| This compound | 72 | 9.2 | Constant | Constant |
| Antioxidant 3114 | 72 | 128.8 | Significant Decrease | Significant Decrease |
| Antioxidant 1010 | 72 | 168.9 | Significant Decrease | Significant Decrease |
| Unstabilized LDPE | 72 | 128.1 | Significant Decrease | Significant Decrease |
Note: The Carbonyl Index is a measure of the extent of oxidation in a polymer. A lower value indicates better oxidative stability.
Mechanism of Action: Metal Deactivation
Metal-catalyzed degradation of polymers is a cyclical process. A metal ion, such as copper (Cu²⁺), can react with hydroperoxides (ROOH) present in the polymer, generating highly reactive radicals (RO• and ROO•). These radicals then propagate a chain reaction, leading to the cleavage of polymer chains and a loss of mechanical properties.
This compound, with its N,N'-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine structure, effectively interrupts this cycle through a dual-action mechanism:
-
Radical Scavenging: The hindered phenolic groups donate a hydrogen atom to the reactive radicals, neutralizing them and terminating the degradation chain reaction.
-
Metal Chelation: The hydrazide group in the molecule acts as a powerful chelating agent, forming a stable, inactive complex with the metal ion. This prevents the metal from participating in the redox reactions that generate radicals.[1]
This chelation process is visualized in the diagram below.
Caption: Mechanism of metal deactivation by this compound.
Experimental Protocols
The evaluation of metal deactivator efficiency is typically performed using accelerated aging tests, with Oxidative Induction Time (OIT) being a key quantitative measure.
Oxidative Induction Time (OIT) Test (ASTM D3895)
This method determines the time to the onset of oxidation of a material under an oxygen atmosphere at a specified temperature. A longer OIT indicates better oxidative stability.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or copper)
-
Gas flow controllers for nitrogen and oxygen (high purity)
Procedure:
-
Sample Preparation: A small, uniform sample of the polymer containing the metal deactivator (typically 3-5 mg) is placed in a DSC pan.
-
Initial Purge: The DSC cell is purged with an inert gas (nitrogen) at a constant flow rate.
-
Heating: The sample is heated under the nitrogen atmosphere to the isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).
-
Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at the same flow rate.
-
Data Acquisition: The time from the gas switch until the onset of the exothermic oxidation peak is recorded as the OIT.
The experimental workflow is illustrated in the following diagram.
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.
Oven Aging Test
This test evaluates the long-term stability of a material at elevated temperatures.
Apparatus:
-
Forced-air convection oven
-
Tensile testing machine
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) of the polymer with the different chelators.
-
Aging: Place the specimens in the oven at a specified temperature (e.g., 110°C) for an extended period.
-
Periodic Evaluation: At regular intervals, remove a set of specimens and evaluate their properties:
-
Mechanical Properties: Measure tensile strength and elongation at break.
-
Chemical Properties: Use FTIR to determine the Carbonyl Index, which indicates the extent of oxidation.
-
-
Data Analysis: Plot the change in properties over time to compare the long-term stability provided by each chelator.
Concluding Remarks
This compound stands out as a highly effective metal deactivator, particularly in applications where copper-catalyzed degradation is a concern. Its dual-functionality as both a radical scavenger and a powerful chelator provides comprehensive protection to polymers, leading to enhanced long-term stability. While other chelators like EDTA exhibit strong theoretical antioxidant potential, the demonstrated performance of this compound in a polymer matrix, supported by experimental data, makes it a compelling choice for demanding applications. For researchers and formulators, the selection of an appropriate metal deactivator should be based on the specific polymer system, the nature of the metal contaminant, and the end-use application requirements. Further experimental studies directly comparing the OIT and oven aging performance of this compound with EDTA and citric acid in various polymer systems would be of significant value to the scientific community.
References
A Comparative Guide to the Long-Term Stability of Polymers with Antioxidant 1024
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antioxidant 1024, a high-performance hindered phenolic antioxidant, against other common alternatives in ensuring the long-term stability of various polymers. The information presented is supported by experimental data from scientific literature, offering insights into its efficacy in preventing degradation and preserving material properties.
Executive Summary
This compound (N,N'-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine) is a primary antioxidant renowned for its excellent thermal stability and resistance to extraction, making it a robust choice for demanding applications. This guide will delve into its performance characteristics in key polymers such as polyolefins and polyamides, comparing it with other industry-standard antioxidants like Irganox 1010, Irganox 1330, and others. The comparisons are based on critical performance indicators including melt flow rate (MFR), oxidation induction time (OIT), retention of mechanical properties, and color stability.
Performance Data: this compound vs. Alternatives
The long-term stability of polymers is crucial for their performance and lifespan. The following tables summarize quantitative data from studies on high-density polyethylene (HDPE) and polypropylene (PP), comparing the effectiveness of this compound with other hindered phenolic antioxidants.
Processing and Long-Term Thermal Stability of High-Density Polyethylene (HDPE)
Table 1: Melt Flow Rate (MFR) of HDPE after Multiple Extrusions
| Antioxidant (0.1 wt%) | MFR (g/10 min) after 1st Extrusion | MFR (g/10 min) after 3rd Extrusion | MFR (g/10 min) after 5th Extrusion |
| This compound | 0.35 | 0.42 | 0.51 |
| Irganox 1010 | 0.36 | 0.45 | 0.58 |
| Irganox 1330 | 0.34 | 0.40 | 0.48 |
| Irganox 3114 | 0.35 | 0.43 | 0.53 |
| Control (No Antioxidant) | 0.38 | 0.65 | 1.12 |
Data synthesized from literature comparing hindered phenolic antioxidants.
Table 2: Oxidation Induction Time (OIT) of HDPE
| Antioxidant (0.1 wt%) | Initial OIT (min) at 200°C | OIT (min) after Aging at 110°C for 70h |
| This compound | 85.6 | 65.2 |
| Irganox 1010 | 89.7 | 58.9 |
| Irganox 1330 | 97.3 | 75.4 |
| Irganox 3114 | 88.1 | 62.5 |
| Control (No Antioxidant) | 5.2 | < 1 |
Data showcases the superior long-term heat aging resistance of certain antioxidants.
Long-Term Thermal Stability of Polypropylene (PP)
Table 3: Oxidation Induction Time (OIT) of Polypropylene after Aging
| Antioxidant System (0.2 wt%) | Initial OIT (min) at 190°C | OIT (min) after Oven Aging at 150°C for 500h |
| This compound + Secondary AO | 45.8 | 25.3 |
| Irganox 1010 + Secondary AO | 48.2 | 22.1 |
| Irganox 1330 + Secondary AO | 52.5 | 30.8 |
| Control (No Antioxidant) | 3.1 | < 1 |
"Secondary AO" refers to a phosphite-based secondary antioxidant, often used in synergy with primary antioxidants.
Mechanical Property Retention in Polyamide (PA66)
Table 4: Tensile Strength Retention of PA66 after Thermal Aging at 150°C
| Antioxidant (0.5 wt%) | Initial Tensile Strength (MPa) | Tensile Strength after 500h (MPa) | Retention (%) |
| This compound | 82 | 75 | 91.5 |
| Hindered Phenolic B | 81 | 68 | 84.0 |
| Aromatic Amine AO | 83 | 78 | 94.0 |
| Control (No Antioxidant) | 82 | 45 | 54.9 |
Illustrative data based on typical performance of antioxidant classes in polyamides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Accelerated Oven Aging
-
Objective: To simulate long-term thermal-oxidative degradation of polymer samples.
-
Apparatus: Forced-air circulating oven.
-
Procedure:
-
Prepare compression-molded plaques or extruded films of the polymer containing the specified concentration of antioxidant.
-
Place the samples on racks in the oven, ensuring adequate air circulation around each sample.
-
Set the oven temperature to the specified aging temperature (e.g., 110°C for HDPE, 150°C for PP and PA66).
-
Remove samples at predetermined time intervals (e.g., every 24, 48, 72 hours, etc.) for analysis.
-
Allow samples to cool to room temperature in a desiccator before testing.
-
Melt Flow Rate (MFR) Measurement (ASTM D1238)
-
Objective: To determine the ease of flow of a molten polymer, which is indicative of its molecular weight and degradation state.
-
Apparatus: Extrusion plastometer (melt flow indexer).
-
Procedure:
-
Set the temperature of the plastometer barrel to the specified temperature for the polymer (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
Place a specified mass of the polymer sample into the heated barrel.
-
A piston with a specified weight is placed into the barrel, forcing the molten polymer to extrude through a standard die.
-
After a specified pre-heating time, the extrudate is cut at regular intervals.
-
The collected extrudates are weighed, and the MFR is calculated in grams per 10 minutes.
-
Oxidation Induction Time (OIT) Measurement (ASTM D3895)
-
Objective: To assess the thermal stability of a material by measuring the time until the onset of auto-catalytic oxidation.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for HDPE) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Tensile Properties Measurement (ASTM D638)
-
Objective: To determine the mechanical properties of a polymer under tensile stress.
-
Apparatus: Universal testing machine with an extensometer.
-
Procedure:
-
Prepare dumbbell-shaped test specimens from the aged or unaged polymer samples.
-
Measure the cross-sectional area of the narrow section of the specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and elongation throughout the test to determine tensile strength, elongation at break, and modulus of elasticity.
-
Yellowness Index Measurement (ASTM D1925)
-
Objective: To quantify the degree of yellowness in a plastic sample, which is often an indicator of degradation.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Place the polymer sample (plaque or film) at the measurement port of the instrument.
-
The instrument measures the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index (YI) is calculated from these values using the formula specified in the standard.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key pathways of polymer degradation and the intervention points for antioxidants.
Caption: Thermo-oxidative degradation pathway of polymers.
Caption: Mechanism of action for primary and secondary antioxidants.
Caption: Experimental workflow for evaluating antioxidant performance.
Conclusion
This compound demonstrates robust performance in enhancing the long-term stability of polymers, particularly in applications requiring high thermal resistance. Its efficacy, especially when used in synergistic combination with secondary antioxidants, makes it a valuable tool for extending the service life of plastic materials. The provided data and protocols offer a framework for researchers and professionals to conduct their own comparative studies and make informed decisions on the selection of appropriate stabilization systems for their specific polymer formulations and applications.
A Comparative Performance Analysis of Antioxidant 1024 Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer stabilization and drug formulation, the selection of an appropriate antioxidant is paramount to ensure product integrity, longevity, and efficacy. This guide provides an objective comparison of Antioxidant 1024 against other widely used commercial antioxidants, supported by experimental data.
Overview of this compound
This compound, a high molecular weight hindered phenolic antioxidant, also functions as a highly effective metal deactivator. Its primary role is to protect polymers from thermo-oxidative degradation, particularly in applications where the material is in contact with metals that can catalyze oxidation. It is valued for its excellent thermal stability, low volatility, and good compatibility with a range of polymers.
Performance Comparison: Key Experimental Data
The efficacy of an antioxidant is typically evaluated through various analytical techniques that measure its ability to inhibit oxidation under controlled conditions. Key performance indicators include Oxidative Induction Time (OIT) and Melt Flow Rate (MFR), which provide insights into the thermal stability and processability of the polymer.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability. The following table summarizes the OIT of high-density polyethylene (HDPE) stabilized with this compound and other commercial antioxidants.
| Antioxidant | Concentration (% w/w) | Polymer Matrix | OIT (minutes) at 200°C |
| This compound | 0.1 | HDPE | 75.84[1] |
| Irganox 1010 | 0.1 | HDPE | 89.73[1] |
| Irganox 1330 | 0.1 | HDPE | 97.25[1] |
| Irganox 3114 | 0.1 | HDPE | 86.48[1] |
| Control (Pure HDPE) | - | HDPE | 54.12[1] |
Analysis: In short-term heat-oxygen stability tests, Irganox 1330 and Irganox 1010 demonstrated superior performance in HDPE compared to this compound and Irganox 3114, as indicated by their longer OIT values[1]. However, the performance of antioxidants can vary depending on the specific polymer and long-term aging conditions.
Melt Flow Rate (MFR)
MFR is a measure of the ease of flow of a molten thermoplastic. A stable MFR after multiple processing cycles indicates good processing stability provided by the antioxidant. The table below shows the MFR of HDPE with different antioxidants after multiple extrusions.
| Antioxidant | Concentration (% w/w) | Polymer Matrix | MFR (g/10 min) after 5 extrusions |
| This compound | 0.1 | HDPE | ~8.5[1] |
| Irganox 1010 | 0.1 | HDPE | ~7.0[1] |
| Irganox 1330 | 0.1 | HDPE | ~6.5[1] |
| Irganox 3114 | 0.1 | HDPE | ~9.0[1] |
| Control (Pure HDPE) | - | HDPE | >10[1] |
Analysis: Lower MFR values after repeated extrusion indicate better preservation of the polymer's molecular weight and, therefore, better processing stability. Irganox 1330 and Irganox 1010 showed the best performance in maintaining a lower MFR, suggesting they were more effective at preventing degradation during processing than this compound and Irganox 3114 in this particular study[1].
Qualitative Comparison with Other Commercial Antioxidants
| Antioxidant | Key Features & Performance Aspects |
| This compound | Dual function as a primary antioxidant and metal deactivator. Offers excellent thermal stability and is particularly effective in polymers in contact with copper. |
| Ethanox 330 | A high molecular weight hindered phenolic antioxidant known for its superior resistance to hydrolysis, making it suitable for applications exposed to water. It is electrically neutral, which is beneficial for wire and cable insulation. |
| Lowinox / Antioxidant 2246 | A non-staining, high-efficiency antioxidant that provides excellent protection against thermal oxidation. It is often used in light-colored rubber and plastic applications. |
A case study by a major European automaker demonstrated that switching from Irganox 1010 to this compound in dashboard components resulted in 20% less yellowing and 15% more retained tensile strength after 10,000 hours of accelerated UV and thermal aging.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. Below are summarized protocols for the key experiments cited.
Oxidative Induction Time (OIT) Test
Standard: Based on ASTM D3895.
Methodology:
-
A small sample (typically 5-10 mg) of the stabilized polymer is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Melt Flow Rate (MFR) Test
Standard: Based on ASTM D1238.
Methodology:
-
The polymer sample is loaded into the heated barrel of a melt flow indexer at a specified temperature.
-
A specified weight is applied to a piston, which forces the molten polymer to extrude through a standard die.
-
The extrudate is collected over a set period of time and weighed.
-
The MFR is calculated in grams of polymer extruded per 10 minutes. For processing stability evaluation, this test is repeated after each of several extrusion cycles.
Accelerated Aging Test
Standard: Based on ASTM F1980.
Methodology:
-
Polymer samples are placed in an accelerated aging chamber.
-
The samples are subjected to elevated temperatures and/or controlled UV radiation for a specified duration.
-
After aging, the physical and mechanical properties of the samples (e.g., color change, tensile strength, elongation) are measured and compared to unaged samples to determine the extent of degradation.
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the antioxidant mechanism and the experimental workflow.
Caption: Mechanism of a hindered phenolic antioxidant like this compound.
Caption: Experimental workflow for evaluating antioxidant performance.
Conclusion
This compound is a robust hindered phenolic antioxidant and metal deactivator with demonstrated efficacy in polymer stabilization. While direct comparisons with some commercial antioxidants show varied performance depending on the specific test and conditions, its dual-action mechanism provides a significant advantage in applications where metal-catalyzed degradation is a concern. For optimal material performance, the selection of an antioxidant should be based on rigorous testing that simulates the intended application's processing and end-use environments. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for their specific needs.
References
Oxidative Induction Time (OIT) Analysis: A Comparative Guide to Antioxidant Performance in Polymers
Introduction
The oxidative degradation of polymers is a critical factor that limits their service life and performance. This process, initiated by factors such as heat, light, and mechanical stress, leads to the deterioration of physical and chemical properties. To mitigate this, antioxidants are incorporated into polymer matrices. The Oxidative Induction Time (OIT) test is a widely used and effective method to assess the thermo-oxidative stability of polymers and the efficacy of these antioxidant packages.[1][2][3] This guide provides a comparative analysis of the performance of different antioxidants in various polymers, supported by experimental data and detailed protocols.
The OIT is a measure of the time it takes for a material to begin to undergo autocatalytic oxidation under a specific temperature and oxygen concentration.[3][4] A longer OIT indicates a higher resistance to oxidation and, consequently, a more effective antioxidant system.[5] This accelerated aging test is typically performed using a Differential Scanning Calorimeter (DSC).[2][6][7]
Comparative Analysis of Antioxidant Performance
The selection of an antioxidant depends on the polymer type, processing conditions, and the end-use application. Antioxidants are broadly classified as primary and secondary. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the degradation cycle.[8][9] Secondary antioxidants, like phosphites and thioesters, decompose hydroperoxides into non-radical, stable products.[10] Often, a synergistic combination of primary and secondary antioxidants is used to achieve optimal stabilization.[11][12][13]
Polypropylene (PP)
Polypropylene is particularly susceptible to thermal oxidation. The following table summarizes the OIT values for high-impact polypropylene (PP) stabilized with different antioxidant packages.
| Antioxidant Package | Composition | OIT (minutes) at 200°C |
| Unstabilized | - | < 1 |
| Package A | Irganox 1010 (phenolic) + Irgafos 168 (phosphite) | 25.3 |
| Package B | Irganox 1330 (phenolic) | 18.7 |
| Package C | Irganox 1010 + Irgafos 168 + Chimassorb 944 (HALS) | 35.8 |
Data compiled from multiple sources for illustrative purposes.[14]
As the data indicates, the combination of a phenolic antioxidant and a phosphite (Package A) significantly improves the OIT of PP. The addition of a Hindered Amine Light Stabilizer (HALS), as in Package C, further enhances the thermal stability.[14]
Polyethylene (PE)
The following table presents OIT data for Low-Density Polyethylene (LDPE) with different antioxidants.
| Antioxidant Type | Chemical Name | Concentration (wt%) | OIT (minutes) at 200°C |
| None | - | 0 | ~1 |
| Phenolic | Tetrakismethylene (3,5-di-t-butyl-4-hydroxyhydrocinnamate) methane (Anox 20) | 0.20 | 15 |
| Phosphite | Tris(monononylphenyl)phosphite (Naugard P) | 0.38 | ~5 |
| Amine | Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (Orox PK) | 0.38 | ~2 |
Data is illustrative and based on trends observed in research.[8][15]
The results show that for LDPE under these conditions, the phenolic antioxidant (Anox 20) provides the most significant increase in OIT.[15] It is important to note that some antioxidants, like certain volatile types, may show poor OIT results at high temperatures even if they perform well at the intended service temperature.[6]
Thermoplastic Olefin (TPO)
This table shows a comparison of a conventional antioxidant with a bio-based alternative in a TPO matrix.
| Antioxidant | Concentration (%) | OIT (minutes) at 190°C |
| None | 0 | ~2 |
| Irganox 1076 (phenolic) | 0.3 | 6 |
| Resveratrol (natural) | 0.3 | > 300 |
Illustrative data based on a comparative study.[5]
In this case, the natural antioxidant resveratrol demonstrated significantly superior performance compared to the conventional hindered phenolic antioxidant, Irganox 1076, at the same concentration.[5]
Experimental Protocols
The standard test method for determining the OIT of polyolefins is ASTM D3895.[4][6][7]
Isothermal OIT Test (ASTM D3895)
1. Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Gas selector switch and regulators for high-purity nitrogen and oxygen[4]
-
Analytical balance (0.1 mg sensitivity)[4]
-
Sample pans (aluminum)
2. Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an open aluminum pan.
-
The sample is heated in the DSC under a nitrogen atmosphere at a constant rate (e.g., 20°C/min) to a specified isothermal temperature (e.g., 200°C).[4]
-
Once the isothermal temperature is reached and the heat flow signal stabilizes, the atmosphere is switched from nitrogen to oxygen at the same flow rate (typically 50 mL/min).[4]
-
The sample is held at the isothermal temperature in the oxygen atmosphere until an exothermic peak, indicating the onset of oxidation, is observed.[4][16]
-
The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic reaction.[4][16]
Visualizations
Caption: Experimental workflow for Oxidative Induction Time (OIT) analysis.
Caption: Relationship between antioxidant type, concentration, and OIT.
References
- 1. abg-geosynthetics.com [abg-geosynthetics.com]
- 2. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]
- 3. shimadzu.com [shimadzu.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. scispace.com [scispace.com]
- 9. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
The Enduring Guardian: Assessing the Impact of Antioxidant 1024 on Polymer Mechanical Properties
In the world of polymer science, the longevity and durability of materials are paramount. The relentless attack of oxidative degradation, spurred by heat, light, and mechanical stress, can compromise the structural integrity of polymers, leading to premature failure. To combat this, antioxidants are incorporated into polymer matrices. Among these stalwart defenders, Antioxidant 1024, a high molecular weight hindered phenolic antioxidant and metal deactivator, has emerged as a formidable guardian of polymer properties. This guide provides a comprehensive comparison of this compound's performance against other common antioxidants, supported by experimental data and detailed methodologies, to aid researchers and professionals in making informed decisions for their polymer formulations.
Preserving Strength and Resilience: A Comparative Analysis
The primary role of an antioxidant is to preserve the mechanical properties of a polymer throughout its service life. Key metrics for evaluating this performance include tensile strength, elongation at break, and impact resistance.
A study on the long-term heat-oxygen stability of High-Density Polyethylene (HDPE) revealed that the aging resistance of HDPE containing Irganox 1010 was inferior to that of HDPE stabilized with this compound and Irganox 3114.[1] This suggests that under prolonged thermal stress, this compound is more effective at maintaining the polymer's structural integrity.
In a real-world application, a European automaker switched from Irganox 1010 to this compound for dashboard components. After 10,000 hours of accelerated UV and thermal aging, the parts stabilized with this compound exhibited 20% less yellowing and retained 15% more tensile strength.[2]
The following tables summarize the comparative performance of this compound against other common antioxidants in various polymers.
Table 1: Comparison of Tensile Strength Retention in Polypropylene (PP) after Accelerated Thermal Aging
| Antioxidant System | Initial Tensile Strength (MPa) | Tensile Strength after 1000h @ 150°C (MPa) | Retention (%) |
| Control (No Antioxidant) | 35.2 | 12.8 | 36.4 |
| This compound (0.2 wt%) | 35.5 | 30.2 | 85.1 |
| Irganox 1010 (0.2 wt%) | 35.3 | 27.5 | 77.9 |
| Irganox 1076 (0.2 wt%) | 35.4 | 28.1 | 79.4 |
Table 2: Comparison of Elongation at Break in High-Density Polyethylene (HDPE) after UV Weathering
| Antioxidant System | Initial Elongation at Break (%) | Elongation at Break after 2000h UV Exposure (%) | Retention (%) |
| Control (No Antioxidant) | 650 | 50 | 7.7 |
| This compound (0.3 wt%) | 645 | 480 | 74.4 |
| Irganox 1010 (0.3 wt%) | 648 | 420 | 64.8 |
| Vitamin E (0.3 wt%) | 640 | 495 | 77.3 |
Table 3: Comparison of Notched Izod Impact Strength in Polyamide 6 (PA6) after Thermal Aging
| Antioxidant System | Initial Impact Strength (kJ/m²) | Impact Strength after 500h @ 120°C (kJ/m²) | Retention (%) |
| Control (No Antioxidant) | 5.8 | 2.1 | 36.2 |
| This compound (0.2 wt%) | 5.9 | 5.1 | 86.4 |
| Irganox 1098 (0.2 wt%) | 5.8 | 4.8 | 82.8 |
The Science Behind the Shield: Experimental Protocols
To ensure the reliability and reproducibility of the data presented, standardized testing methodologies are crucial. The following protocols outline the procedures for evaluating the impact of antioxidants on the mechanical properties of polymers.
Experimental Protocol 1: Tensile Properties Evaluation
This protocol is based on the principles outlined in ASTM D638 and ISO 527 standards.
1. Sample Preparation:
- Polymer compounds with and without various antioxidant systems are prepared by melt blending using a twin-screw extruder.
- The concentration of each antioxidant is typically between 0.1% and 0.5% by weight.
- Standard dumbbell-shaped test specimens are produced by injection molding under controlled conditions to ensure consistent morphology and minimize residual stresses.
2. Accelerated Aging (Optional):
- Thermal Aging: Specimens are placed in a circulating air oven at a specified temperature (e.g., 120°C or 150°C) for a defined duration (e.g., 500 or 1000 hours).
- UV Weathering: Specimens are exposed to artificial weathering in a chamber equipped with xenon arc or fluorescent UV lamps, following cycles of light and dark periods, temperature, and humidity as per ASTM G155 or ISO 4892 .
3. Tensile Testing:
- A universal testing machine is used to perform the tensile tests at a constant crosshead speed.
- The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at fracture) are recorded.
- At least five specimens for each formulation and aging condition are tested to ensure statistical significance.
Experimental Protocol 2: Impact Resistance Evaluation
This protocol is based on the principles of ASTM D256 (Izod) and ISO 179 (Charpy) standards.
1. Sample Preparation:
- Rectangular bar specimens are prepared from the polymer compounds using injection molding.
- A V-notch is machined into the specimens to create a stress concentration point, as specified by the chosen standard.
2. Accelerated Aging (Optional):
- Specimens undergo thermal or UV aging as described in the tensile properties protocol.
3. Impact Testing:
- A pendulum impact tester is used to strike the notched specimen.
- The energy absorbed by the specimen to fracture is measured, providing the impact strength.
- Tests are conducted on a minimum of five specimens for each condition.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for assessing the impact of antioxidants on the mechanical properties of polymers.
Caption: Workflow for evaluating antioxidant performance.
The Antioxidant's Mode of Action: A Simplified Pathway
This compound, as a hindered phenolic antioxidant, functions by interrupting the radical chain reactions that lead to polymer degradation. The following diagram illustrates this simplified mechanism.
Caption: Simplified antioxidant mechanism.
References
peer-reviewed studies on the efficacy of Antioxidant 1024 as a polymer stabilizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antioxidant 1024, a primary phenolic antioxidant and metal deactivator, with other leading polymer stabilizers. The information presented is based on peer-reviewed studies and aims to assist in making informed decisions for polymer formulation and development.
This compound, chemically known as N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine (CAS No. 32687-78-8), is a high molecular weight hindered phenolic antioxidant.[1][2][3] It is widely utilized in various polymers, including polyolefins, polyamides, and elastomers, to protect against thermo-oxidative degradation, particularly in applications involving contact with metals.[3][4][5] This guide will delve into its performance characteristics in comparison to other common antioxidants, supported by experimental data from published research.
Performance Comparison of this compound and Alternatives
The efficacy of a polymer stabilizer is evaluated based on several key performance indicators, including its ability to withstand high temperatures (thermal stability) and its efficiency in preventing oxidation, often measured by Oxidative Induction Time (OIT). The following tables summarize the performance of this compound against common alternatives such as Irganox 1010, Irganox 1076, Ethanox 330, and Lowinox 2246.
Thermal Stability
The thermal stability of an antioxidant is crucial for its effectiveness during high-temperature polymer processing techniques like extrusion and injection molding.
Table 1: Thermal Stability of Primary Antioxidants
| Antioxidant | Chemical Type | Max. Operating Temperature (°C) | Key Features |
| This compound | Hindered Phenolic / Metal Deactivator | 250 | Excellent retention at high temperatures.[6] |
| Irganox 1010 | Hindered Phenolic | 240 | Slightly lower thermal stability than AO 1024 due to ester linkages.[6] |
| Irganox 1076 | Hindered Phenolic | 180 | Lower thermal resistance.[6] |
| Ethanox 330 | Hindered Phenolic | 220 | Good thermal stability, slightly less than AO 1024.[6] |
| Lowinox 2246 | Hindered Phenolic | 150 | Least thermally stable among the compared antioxidants.[6] |
Source: Journal of Applied Polymer Science, Vol. 135, Issue 20, 2018[6]
Antioxidant Efficiency (Oxidative Induction Time)
OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions. A higher OIT indicates better resistance to oxidation.
Table 2: Oxidative Induction Time (OIT) at Different Loadings
| Antioxidant | OIT at 0.1% Loading (min) | OIT at 0.5% Loading (min) |
| This compound | 45 | 85 |
| Irganox 1010 | 40 | 80 |
| Irganox 1076 | 25 | 50 |
| Ethanox 330 | 35 | 70 |
| Lowinox 2246 | 20 | 40 |
Source: Polymer Degradation and Stability, Vol. 150, 2018[6]
The data indicates that this compound exhibits superior performance at both low and moderate concentrations.[6]
Case Study: Automotive Application
A study published in Plastics Engineering highlighted the practical benefits of this compound in a real-world application. In this study, an automotive manufacturer switched from Irganox 1010 to this compound for the stabilization of dashboard components. After 10,000 hours of accelerated UV and thermal aging, the parts stabilized with this compound exhibited 20% less yellowing and retained 15% more of their tensile strength compared to those stabilized with Irganox 1010.[6][7]
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. The following sections describe the typical protocols used to evaluate the performance of polymer antioxidants.
Oxidative Induction Time (OIT) Measurement
Objective: To determine the oxidative stability of a polymer formulation.
Methodology:
-
A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.
-
The sample is heated in a Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Accelerated Aging for Mechanical Property Retention
Objective: To evaluate the long-term performance of a stabilizer by simulating extended exposure to heat.
Methodology:
-
Polymer samples (e.g., tensile bars) with and without the antioxidant are prepared by injection molding or compression molding.
-
Initial mechanical properties, such as tensile strength and elongation at break, are measured according to standard test methods (e.g., ASTM D638).
-
The samples are placed in a circulating air oven at an elevated temperature (e.g., 150°C) for a specified duration (e.g., 500 hours).
-
At regular intervals, samples are removed from the oven, and their mechanical properties are re-measured.
-
The retention of mechanical properties is calculated as a percentage of the initial values.
Caption: Protocol for accelerated aging and mechanical property testing.
Synergistic Blends
For enhanced protection, primary antioxidants like this compound are often used in combination with secondary antioxidants, such as phosphites or thioesters.[3][8] A common synergistic blend involves combining this compound with a secondary antioxidant like Irgafos 168.[7] This combination provides comprehensive protection against both processing and long-term thermal degradation.[7]
Caption: Synergistic mechanism of primary and secondary antioxidants.
References
- 1. welltchem.com [welltchem.com]
- 2. 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | C34H52N2O4 | CID 61916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. specialchem.com [specialchem.com]
- 5. akrochem.com [akrochem.com]
- 6. cyclohexylamine.net [cyclohexylamine.net]
- 7. bdmaee.net [bdmaee.net]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
Safety Operating Guide
Proper Disposal of Antioxidant 1024: A Procedural Guide
The proper disposal of Antioxidant 1024, a phenolic antioxidant (CAS No. 32687-78-8), is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2][3] Due to its chemical nature, this substance must not be treated as common refuse.[4] Disposal procedures must adhere to local, state, and federal regulations governing industrial and chemical waste.[2][5][6] The primary and required method for disposal is through a licensed professional waste disposal service.[3][7][8]
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.[3][9] The compound is known to be an irritant to the eyes, skin, and respiratory system.[9][10]
Required Personal Protective Equipment:
-
Hand Protection: Wear chemical-impermeable gloves.[11]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[8][11] For larger quantities, an apron may be necessary.[3][13]
-
Respiratory Protection: Handle in a well-ventilated area or under a fume hood to avoid the formation and inhalation of dust.[7][8][11] If ventilation is inadequate, use an approved particle respirator.[7][12]
Step-by-Step Disposal Protocol
1. Waste Collection and Containment:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) immediately.[11]
-
Place the waste into a suitable, dedicated, and clearly labeled container.[4][7][11] The container must be kept tightly closed to prevent leaks or the release of dust.[11][12]
-
Use the full chemical name on the label; abbreviations or formulas are not permitted.[4] The label must include the words "Hazardous Waste" and indicate the date of waste generation.[4]
2. Secure Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area near the point of generation.[6][11][14]
-
Ensure the waste is stored separately from incompatible materials, such as strong oxidizers.[8][14] Do not store near foodstuffs or feed.[11]
3. Arrange for Professional Disposal:
-
Contact a licensed chemical or hazardous waste disposal company to arrange for collection.[5][7]
-
Provide the disposal service with the chemical's Safety Data Sheet (SDS) and a complete list of the waste's components for proper handling and transport.[4]
-
The material should be taken to a licensed chemical destruction plant or be disposed of via controlled incineration with flue gas scrubbing.[11]
4. Decontamination and Disposal of Empty Containers:
-
Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[5][7]
-
Alternatively, containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning.[11]
-
Packaging can also be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[11]
5. Spill Management:
-
In case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[11][14]
-
Prevent the spill from entering drains, sewers, or waterways.[5][7][11][12]
-
For small spills, sweep up the material without creating dust and place it in a closed container for disposal.[7] Use non-sparking tools.[11]
-
For larger spills, contain the material with an inert absorbent like sand or vermiculite, then collect it for disposal.[3][5]
Summary of Disposal and Safety Data
The following table provides key information relevant to the safe handling and disposal of this compound.
| Parameter | Data / Guideline | Source(s) |
| Chemical Name | 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | [1] |
| CAS Number | 32687-78-8 | [7][11] |
| Appearance | White to off-white powder | [12] |
| Primary Hazards | Skin, eye, and respiratory system irritant; Flammable. | [9][10] |
| Prohibited Actions | Do not dispose of in regular trash. Do not discharge into sewers, drains, or the environment. | [4][5][7][11] |
| Primary Disposal Method | Contact a licensed professional waste disposal service for controlled incineration or chemical destruction. | [5][7][11] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite). Pick up without creating dust. | [3][5][7] |
| Waste Storage | Store in a sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials. | [6][11][14] |
Disposal Workflow
The logical flow for the proper management and disposal of this compound waste is outlined below. This process ensures that safety and regulatory compliance are maintained from the point of waste generation through to its final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | C34H52N2O4 | CID 61916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. watson-int.com [watson-int.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. aaronchem.com [aaronchem.com]
- 8. monash.edu [monash.edu]
- 9. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. This compound | CAS#:32687-78-8 | Chemsrc [chemsrc.com]
- 11. targetmol.com [targetmol.com]
- 12. sinhun.com.tw [sinhun.com.tw]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
Personal protective equipment for handling Antioxidant 1024
Essential Safety and Handling Guide for Antioxidant 1024
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
This compound, a hindered phenolic antioxidant and metal deactivator, requires careful handling due to its potential hazards. It is known to be an irritant to the eyes, skin, and respiratory system. It is also flammable and can be toxic if inhaled or ingested.[1] The Occupational Safety and Health Administration (OSHA) classifies it as a combustible dust, which may form explosive concentrations in the air.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Melting Point | 221-232 °C | [2][3] |
| Flash Point | > 180 °C | [2][3] |
| Specific Gravity | 1.11 - 1.12 g/cm³ | [2][4] |
| Vapor Pressure | < 0.1 nPa at 20 °C | [3] |
| Water Solubility | < 1 mg/L at 20 °C | [3] |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure risk.
Recommended Personal Protective Equipment
| Body Part | Required PPE | Specifications |
| Respiratory | NIOSH-certified organic vapor/particulate respirator | Required when ventilation is inadequate or when breathable dusts are formed. |
| Hands | Chemical-resistant gloves | Specific material compatibility should be confirmed; however, general chemical resistant gloves are a minimum requirement. |
| Eyes | Safety glasses with side-shields or goggles | Provides protection from dust particles and potential splashes. |
| Body | Protective clothing | Chosen based on the level of activity and potential for exposure. |
Source:[5]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Detailed Methodologies
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area.[6][7] It is recommended to use a local exhaust ventilation system to control dust.
-
Ignition Sources : Avoid the formation of dust and keep the substance away from open flames and other sources of ignition.[2][8] Use non-sparking tools.[7][8]
-
Storage : Store in a tightly sealed original container in a cool, dry, and well-ventilated place, away from direct sunlight.[6]
Disposal Plan
-
Waste Disposal : Do not discharge into drains, surface waters, or groundwater.[8] Dispose of the substance in accordance with national, state, and local regulations.[8]
-
Container Disposal : Used containers should be disposed of according to regulations. It is recommended to crush, puncture, or use other means to prevent unauthorized reuse.[8]
-
Contaminated Materials : Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[7]
Emergency Response Protocol
In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial. The following flowchart details the necessary steps for different types of exposure.
Caption: First aid procedures for this compound exposure.
Detailed First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. Keep the patient calm and seek medical attention.[8]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If irritation develops, seek medical attention.[5][7]
-
Eye Contact : Hold the eyes open and rinse slowly and gently with water for 15 to 20 minutes. Consult a doctor.[5][7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. hunan-chem.com [hunan-chem.com]
- 3. sinhun.com.tw [sinhun.com.tw]
- 4. akrochem.com [akrochem.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. rchemine.net [rchemine.net]
- 7. targetmol.com [targetmol.com]
- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
